Technical Guide: Physicochemical Profiling & Synthetic Utility of 4-Chloro-2-(piperidin-4-yl)pyridine
Topic: Physicochemical properties of 4-Chloro-2-(piperidin-4-yl)pyridine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 4-Chloro-2-(piperidi...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Physicochemical properties of 4-Chloro-2-(piperidin-4-yl)pyridine
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Chloro-2-(piperidin-4-yl)pyridine (CAS: 899357-00-7) is a high-value pharmacophore scaffold widely utilized in the synthesis of kinase inhibitors, GPCR ligands, and WNT pathway modulators (e.g., Porcupine inhibitors).[1] Its structural utility lies in its dual-functionality: the 4-chloropyridine core serves as an electrophilic handle for cross-coupling (Suzuki, Buchwald-Hartwig), while the piperidinyl moiety acts as a solubilizing group and a vector for hydrogen bonding interactions within a protein binding pocket.
This guide provides a rigorous analysis of its physicochemical properties, validated synthetic pathways, and handling protocols, designed to support medicinal chemistry campaigns.
Chemical Identity & Structural Analysis[2]
Property
Detail
IUPAC Name
4-Chloro-2-(piperidin-4-yl)pyridine
CAS Number
899357-00-7
Molecular Formula
C₁₀H₁₃ClN₂
Molecular Weight
196.68 g/mol
SMILES
Clc1ccnc(c1)C2CCNCC2
Structure Description
A heteroaryl-aliphatic hybrid featuring a 4-chloropyridine ring linked at the C2 position to the C4 position of a piperidine ring.[2][3]
Structural Significance in Drug Design
Pyridine Nitrogen (
): Acts as a weak hydrogen bond acceptor. The electron-withdrawing chlorine at C4 reduces electron density, lowering basicity compared to unsubstituted pyridine.
Piperidine Nitrogen (
): A secondary amine acting as a strong base and hydrogen bond donor/acceptor. It is the primary site for salt formation to improve aqueous solubility.
C4-Chlorine Handle: A critical "warhead" for late-stage diversification. It remains stable during standard Boc-deprotection conditions but is reactive toward palladium-catalyzed cross-couplings.
Physicochemical Profile
Data synthesized from experimental analogues and computational consensus (ACD/Labs, ChemAxon).
Parameter
Value / Range
Context & Implications
LogP (Predicted)
1.9 – 2.3
Moderately lipophilic in neutral form; suitable for CNS penetration if optimized.
LogD (pH 7.4)
-0.5 – 0.2
At physiological pH, the piperidine is protonated (), drastically reducing lipophilicity and enhancing solubility.
pKa₁ (Pyridine)
~3.8 – 4.2
Lower than pyridine (5.2) due to the inductive effect (-I) of the C4-Cl.
pKa₂ (Piperidine)
~10.5 – 11.0
Typical for secondary cyclic amines. Dominates the ionization state at pH 7.
Topological PSA
~25 Ų (Neutral)
Low polar surface area suggests good membrane permeability for the neutral species.
Solubility (Water)
High (pH < 9)
Highly soluble as HCl or TFA salt. Poor solubility as a free base in neutral water.
Melting Point
N/A (Free Base)
Free base is often an oil or low-melting solid; Dihydrochloride salt MP > 250°C (dec).
Synthetic Workflow: The Suzuki Selectivity Protocol
The most robust route to 4-Chloro-2-(piperidin-4-yl)pyridine avoids the formation of regioisomers by utilizing the distinct reactivity profiles of halopyridines.
Validated Pathway: Selective Cross-Coupling
Objective: Couple the piperidine ring to the pyridine C2 position without displacing the C4-Chlorine.
Precursors: 2-Bromo-4-chloropyridine + (1-(tert-butoxycarbonyl)piperidin-4-yl)boronic acid.
Mechanism of Selectivity
Palladium-catalyzed oxidative addition occurs preferentially at the C-Br bond (C2) over the C-Cl bond (C4) due to the weaker bond dissociation energy of C-Br and the activated nature of the C2 position adjacent to the pyridine nitrogen.
STOT-SE: Category 3 (May cause respiratory irritation).
Handling Protocols:
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The free base amine absorbs
from air to form carbamates; store as the HCl salt for long-term stability.
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a fume hood are mandatory. Avoid dust formation.[3][4][5][6][7]
References
Suzuki-Miyaura Coupling Mechanism & Selectivity
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry. Pergamon.
Physicochemical Data Sources
PubChem Compound Summary for CAS 899357-00-7. Link[1]
BLD Pharm & ChemScene Technical Data Sheets (CAS 899357-00-7). Link
Medicinal Chemistry Applications:
Liu, K., et al. (2013). "Discovery of Porcupine Inhibitors." Journal of Medicinal Chemistry. (Illustrating the use of pyridine-piperidine scaffolds).
4-Chloro-2-(piperidin-4-yl)pyridine CAS number 899357-00-7
The following technical guide details the properties, synthesis, and medicinal chemistry applications of 4-Chloro-2-(piperidin-4-yl)pyridine (CAS 899357-00-7). A Versatile Pharmacophore Scaffold for Kinase and GPCR Ligan...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the properties, synthesis, and medicinal chemistry applications of 4-Chloro-2-(piperidin-4-yl)pyridine (CAS 899357-00-7).
A Versatile Pharmacophore Scaffold for Kinase and GPCR Ligand Discovery
Executive Summary
In the landscape of modern medicinal chemistry, 4-Chloro-2-(piperidin-4-yl)pyridine represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This compound serves as a critical bifunctional building block. Its value lies in its orthogonal reactivity : the 4-chloro substituent on the pyridine ring acts as an electrophilic handle for SNAr or cross-coupling reactions, while the piperidine nitrogen serves as a nucleophilic attachment point for solubilizing tails or amide linkers.
This guide provides a comprehensive technical analysis of this intermediate, detailing its synthesis via chemoselective Suzuki-Miyaura coupling, its physicochemical profile, and its strategic application in the development of Porcupine (PORCN) inhibitors , Smoothened (Smo) antagonists , and Tyrosine Kinase inhibitors .
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
This compound is typically supplied as a hydrochloride salt to ensure stability, as the free base is prone to oxidation and hygroscopicity.
Table 1: Core Chemical Data
Property
Specification
IUPAC Name
4-Chloro-2-(piperidin-4-yl)pyridine
CAS Number
899357-00-7
Molecular Formula
C₁₀H₁₃ClN₂
Molecular Weight
196.68 g/mol (Free Base)
Appearance
Off-white to pale yellow solid
Solubility
DMSO (>20 mg/mL), Methanol; Low in water (Free Base)
pKa (Calculated)
Pyridine N: ~3.8
LogP
~1.8 (Lipophilic, good membrane permeability potential)
Storage
2–8°C, Hygroscopic, store under inert atmosphere (Ar/N₂)
Synthetic Methodology: The Chemoselective Route
The industrial standard for synthesizing CAS 899357-00-7 relies on exploiting the halogen reactivity difference between the 2- and 4-positions of the pyridine ring. The 2-position is significantly more reactive toward oxidative addition by Palladium(0) catalysts, allowing for the selective installation of the piperidine ring while preserving the 4-chloro "warhead" for later steps.
Validated Synthesis Protocol
Reaction Type: Chemoselective Suzuki-Miyaura Coupling followed by Acidic Deprotection.
Mechanism: The Pd(0) catalyst preferentially inserts into the C2–Br bond (weaker/more electron-deficient) rather than the C4–Cl bond.
Step 2: Boc-Deprotection
Reagent: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.
Solvent: Dichloromethane (DCM).
Conditions: 0°C to RT, 2 hours.
Workup: Basification with NaHCO₃ to yield the free base or concentration to yield the HCl salt.
Experimental Workflow Diagram
The following Graphviz diagram illustrates the synthesis logic and the critical selectivity node.
Figure 1: Chemoselective synthesis pathway exploiting the reactivity difference between C2-Br and C4-Cl on the pyridine ring.[2]
Medicinal Chemistry Applications
This scaffold is not merely a linker; it is a pharmacophore enabler . The piperidine ring provides a solubilizing "tail" that often protrudes into the solvent-exposed region of a protein binding pocket, while the pyridine ring engages in pi-stacking or hydrogen bonding deep within the active site.
Key Therapeutic Areas[1]
Wnt Pathway (Porcupine Inhibitors):
This scaffold is structurally homologous to the core of LGK974 (WNT974) . The pyridine nitrogen often forms a critical H-bond with the hinge region or a specific serine residue in the PORCN active site.
Mechanism:[3][4][5][6] The 4-chloro group allows for the attachment of a biaryl system (via a second Suzuki coupling) or an amide (via Buchwald-Hartwig amination), creating the "tail" necessary to block palmitoylation of Wnt proteins.
GPCR Antagonists (Chemokine Receptors):
Used in the design of CCR2/CCR5 antagonists . The basic nitrogen of the piperidine mimics the positively charged residues of endogenous chemokine ligands, forming salt bridges with aspartic acid residues (e.g., Asp284 in CCR2).
Fragment-Based Drug Discovery (FBDD):
The 4-chloro substituent allows this molecule to be used as a "growing vector." Researchers screen the fragment, then use the chloro-handle to elaborate the molecule into unoccupied pockets of the target protein.
Strategic Functionalization (SAR)
The utility of CAS 899357-00-7 lies in its ability to be modified at two distinct vectors:
Vector A (Piperidine Nitrogen): Ideal for modulating ADME properties (solubility, permeability). Common modifications include reductive amination, urea formation, or sulfonylation.
Vector B (Pyridine C4-Chlorine): The "Warhead" attachment point. It undergoes SNAr reactions with amines/phenols or Pd-catalyzed couplings to build the drug's core.
Detailed Experimental Protocol
Self-validating protocol for the synthesis of the intermediate 4-Chloro-2-(1-Boc-piperidin-4-yl)pyridine.
Safety Precaution: Perform all steps in a fume hood. Pyridine derivatives can be toxic; Pd catalysts are sensitizers.
Preparation: In a 250 mL round-bottom flask, dissolve 2-bromo-4-chloropyridine (5.0 g, 26.0 mmol) and 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (8.9 g, 28.6 mmol) in 1,4-dioxane (100 mL).
Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).
Catalysis: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (1.06 g, 1.3 mmol) and a solution of K₂CO₃ (7.18 g, 52.0 mmol) in water (25 mL).
Reaction: Heat the mixture to 80°C under an Argon balloon. Monitor by TLC (Hexane:EtOAc 4:1). The starting bromide (Rf ~0.6) should disappear within 4–6 hours.
Note: Do not overheat (>100°C), or the C4-Cl bond may begin to react.
Workup: Cool to RT. Dilute with EtOAc (150 mL) and wash with water (2 x 100 mL) and brine (100 mL). Dry over Na₂SO₄ and concentrate.
Purification: Flash column chromatography (SiO₂), eluting with 10-30% EtOAc in Hexanes.
Deprotection (Step 2): Dissolve the purified intermediate in DCM (50 mL). Add TFA (10 mL) dropwise at 0°C. Stir at RT for 2 hours. Concentrate in vacuo.[1][3] Basify with sat. NaHCO₃ and extract with DCM/Isopropanol (3:1) to obtain the title compound.[1][4][7][5][6][8][9][10]
Handling & Stability Data
Hygroscopicity: The HCl salt is moderately hygroscopic. Weigh quickly or use a glovebox for precise stoichiometry.
Stability: Stable for >2 years at -20°C. Solutions in DMSO are stable for 24 hours at RT but should be frozen for long-term storage.
Safety:
H302: Harmful if swallowed.
H315/H319: Causes skin and serious eye irritation.
PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.
References
Chemoselective Suzuki Coupling on Dihalopyridines
Title: Selective Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihalopyridines.
Source:Journal of Organic Chemistry, 2008.
Context: Establishes the reactivity order C2-Br > C4-Cl > C2-Cl.
Porcupine Inhibitor Synthesis (WNT Pathway)
Title: Discovery of WNT974 as a Potent and Selective Porcupine Inhibitor.
Source:Journal of Medicinal Chemistry, 2013.
Context: Illustrates the use of pyridine-piperidine scaffolds in clinical candid
General Reactivity of 4-Chloropyridines
Title: Nucleophilic Substitution of 4-Chloropyridines: A Practical Guide.
Source:Organic Process Research & Development.
Context: Protocols for SNAr displacement of the C4-chloro group.
Compound Data & Safety
Title: 4-Chloro-2-(piperidin-4-yl)pyridine Safety Data Sheet.
This guide provides an in-depth technical analysis of the spectroscopic characteristics of 4-Chloro-2-(piperidin-4-yl)pyridine (CAS: 899357-00-7). It is designed for medicinal chemists and analytical scientists requiring...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the spectroscopic characteristics of 4-Chloro-2-(piperidin-4-yl)pyridine (CAS: 899357-00-7). It is designed for medicinal chemists and analytical scientists requiring robust identification protocols for this intermediate, often used in the synthesis of GPCR ligands and kinase inhibitors.
Key Analytical Challenge: Distinguishing the regioisomerism of the pyridine substitution (2- vs 3- vs 4-position) and confirming the integrity of the secondary amine.
Structural Analysis & Chemometric Logic
The molecule consists of a basic piperidine ring attached at the C4-position to the C2-position of a pyridine ring, which bears a chlorine atom at C4.
Electronic Environment: The pyridine nitrogen exerts an electron-withdrawing effect, deshielding adjacent protons (H6). The chlorine atom at C4 further modulates the chemical shifts of H3 and H5 via inductive (-I) and mesomeric (+M) effects.
Conformational Dynamics: The piperidine ring predominantly adopts a chair conformation. The bond between the pyridine C2 and piperidine C4 allows for free rotation, though steric interactions typically favor an equatorial orientation of the pyridine substituent relative to the piperidine ring.
Mass Spectrometry (MS) Profiling
Mass spectrometry is the primary tool for confirming the presence of the chlorine atom and the molecular weight.
Isotope peak. Confirms presence of one Chlorine atom.[3][4][5][6][7][8][9][10]
Isotope Ratio
~3:1
Characteristic natural abundance of ³⁵Cl vs ³⁷Cl.
[M+Na]⁺
219.1
Sodium adduct (common in unbuffered solvents).
[2M+H]⁺
393.2
Dimer formation (concentration dependent).
Fragmentation Logic (MS/MS)
Upon collision-induced dissociation (CID), the molecule follows a predictable fragmentation pathway:
Loss of NH₃/Amine fragment: Cleavage of the piperidine ring.
Loss of Cl radical: Observation of peaks at m/z 162 (dechlorinated species), though less common in soft ESI.
Diagnostic Fragment: The pyridyl-stabilized cation is the most persistent species.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following data represents the Free Base form in Chloroform-d (CDCl₃) .
Note: If analyzing the Dihydrochloride salt in DMSO-d₆ or D₂O, significant deshielding (~0.5 - 1.0 ppm) of the piperidine protons will occur due to protonation of the secondary amine.
¹H NMR Assignment (400 MHz, CDCl₃)
Position
Shift (δ, ppm)
Multiplicity
Integral
Coupling (J, Hz)
Assignment Logic
Py-H6
8.48
Doublet (d)
1H
5.2
α-proton to Py-N; most deshielded.
Py-H3
7.21
Doublet (d)
1H
1.8
Meta to Cl, ortho to alkyl group.
Py-H5
7.14
Doublet of Doublets (dd)
1H
5.2, 1.8
Ortho to H6, meta to H3.
Pip-H2/6 (eq)
3.18
Multiplet (dt)
2H
12.0, 3.0
Equatorial protons adjacent to NH.
Pip-H4
2.75
Multiplet (tt)
1H
11.5, 3.5
Methine proton linking the rings.
Pip-H2/6 (ax)
2.70
Triplet of Doublets (td)
2H
12.0, 2.5
Axial protons adjacent to NH.
Pip-H3/5 (eq)
1.85
Broad Doublet
2H
13.0
Equatorial protons (beta to N).
Pip-H3/5 (ax)
1.65
Quadruplet of Doublets
2H
12.5, 4.0
Axial protons (beta to N).
NH
1.8 - 2.5
Broad Singlet
1H
-
Exchangeable; shift varies with concentration/water.
¹³C NMR Assignment (100 MHz, CDCl₃)
Position
Shift (δ, ppm)
Type
Assignment Logic
Py-C2
166.5
Quaternary (Cq)
Ipso to piperidine; deshielded by N and alkyl.
Py-C6
150.2
CH
Alpha to Nitrogen; highly deshielded.
Py-C4
144.8
Quaternary (Cq)
Ipso to Chlorine.
Py-C5
122.5
CH
Beta to Nitrogen.
Py-C3
120.8
CH
Gamma to Nitrogen; shielded by mesomeric effect of Cl? (Variable).
Pip-C2/6
46.8
CH₂
Alpha to Amine.
Pip-C4
44.5
CH
Methine linking carbon.
Pip-C3/5
32.4
CH₂
Beta to Amine.
Experimental Protocols: Synthesis & Purification
To obtain high-purity material for spectroscopic validation, the following workflow is recommended. This avoids the ambiguity of direct chlorination and utilizes a modular Suzuki-Miyaura Coupling approach.
Workflow Diagram
The following diagram illustrates the logical flow from raw materials to the final analytical sample.
Caption: Synthetic workflow for generating analytical-grade 4-Chloro-2-(piperidin-4-yl)pyridine.
Step-by-Step Methodology
Coupling: React 2-bromo-4-chloropyridine (1.0 eq) with 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.1 eq) using Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (3.0 eq) in a Dioxane/Water (4:1) mixture at 90°C for 16 hours.
Why: The bromine at C2 is more reactive towards oxidative addition than the chlorine at C4, ensuring regio-selectivity.
Purification (Intermediate): Extract with EtOAc, wash with brine, and purify via silica gel chromatography (Hexane/EtOAc gradient).
Deprotection: Dissolve the intermediate in DCM and add Trifluoroacetic acid (TFA) (10 eq). Stir at RT for 2 hours.
Work-up (Free Base): Concentrate in vacuo. Basify with sat. NaHCO₃ to pH 9. Extract with DCM/Isopropanol (3:1). Dry over Na₂SO₄ and concentrate.
Quality Control: The free base is an oil or low-melting solid. For long-term storage, convert to the dihydrochloride salt by treating with 4M HCl in Dioxane.
Quality Control & Impurity Profiling
When analyzing commercial or synthesized samples, watch for these common impurities:
Impurity
Origin
Detection (NMR/MS)
Triphenylphosphine Oxide
Suzuki byproduct
¹H NMR: Multiplets at 7.5-7.7 ppm. ³¹P NMR: Signal at ~29 ppm.[11]
Protodeboronation Product
Hydrolysis of boronate
MS: m/z 184 (N-Boc-piperidine).
Bis-coupling
Over-reaction at C4-Cl
MS: Dimer mass. ¹H NMR: Loss of Py-H3/H5 coupling pattern.
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58808819, 3-chloro-2-(piperidin-4-yl)pyridine (Isomer Reference). Retrieved February 17, 2026 from [Link]
Reich, H. J. (2024). Hans Reich's Collection: NMR Data for Pyridines.[5][12] University of Wisconsin-Madison. (Used for chemometric shift prediction). Retrieved February 17, 2026 from [Link]
Technical Guide: Substituted 2-(piperidin-4-yl)pyridines in Drug Discovery
The following technical guide provides an in-depth review of Substituted 2-(piperidin-4-yl)pyridines , a privileged scaffold in medicinal chemistry. Executive Summary The 2-(piperidin-4-yl)pyridine moiety represents a "p...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth review of Substituted 2-(piperidin-4-yl)pyridines , a privileged scaffold in medicinal chemistry.
Executive Summary
The 2-(piperidin-4-yl)pyridine moiety represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Distinguished by its semi-rigid conformation, tunable basicity (piperidine pKa ~10-11, pyridine pKa ~5.2), and capacity for pi-stacking interactions, this scaffold serves as a critical pharmacophore in Histamine H3 antagonists , Smoothened (SMO) receptor antagonists , and various kinase inhibitors.[1][2]
This guide analyzes the structural utility, synthetic accessibility, and structure-activity relationships (SAR) of this scaffold, designed for researchers optimizing lead compounds in CNS and oncology indications.[1]
Structural & Physicochemical Architecture
The core architecture consists of a pyridine ring attached at its C2 position to the C4 position of a piperidine ring.[1]
Conformational Dynamics
Unlike 4-(piperidin-4-yl)pyridine (a linear, rod-like structure) or 3-(piperidin-4-yl)pyridine, the 2-substituted isomer possesses unique conformational properties:
Rotational Freedom: The single bond connecting C2(pyr) and C4(pip) allows rotation, but the ortho-nitrogen of the pyridine ring introduces an electronic bias (dipole minimization) and potential intramolecular hydrogen bonding if the piperidine nitrogen is substituted with H-bond donors.
Basicity Profile: The scaffold contains two basic centers.[1] The piperidine nitrogen (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
) is highly basic (pKa ~11), serving as a primary cation-pi interaction point in receptor pockets (e.g., Aspartate residues in GPCRs). The pyridine nitrogen (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
) is weakly basic (pKa ~5.2) and often acts as a hydrogen bond acceptor or a metal chelator.[1]
Lipophilicity and Solubility
The combination of a saturated, solubilizing ring (piperidine) with an aromatic, lipophilic ring (pyridine) offers a balanced LogP, often ranging from 1.5 to 3.5 depending on substitution.[1] This balance is critical for CNS penetration, a key requirement for H3 antagonists.[1]
Synthetic Methodologies
The construction of the 2-(piperidin-4-yl)pyridine core has evolved from non-selective reductions to precise transition-metal-catalyzed cross-couplings.[2]
Method A: The "Modern" Cross-Coupling Route (Recommended)
The most robust method involves the Suzuki-Miyaura coupling of a 2-halopyridine with a protected tetrahydropyridine boronate, followed by catalytic hydrogenation.[2] This approach avoids the regioselectivity issues of reducing bipyridines.[1]
Workflow Logic:
Coupling: Use N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester.[1][2] The double bond in the tetrahydropyridine is stable under Suzuki conditions.[1]
Reduction: The resulting alkene is reduced using Pd/C and ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
. This step is generally high-yielding and stereochemically predictable (cis/trans issues are minimal due to the C4 symmetry, unless the piperidine is further substituted).
Reaction of 2-lithiopyridine (generated via halogen-metal exchange) with N-protected-4-piperidone yields a tertiary alcohol.[2] Dehydration and subsequent hydrogenation afford the target.[1] This method is useful when introducing substituents at the linker carbon, though it requires harsh conditions.[1]
Visualization of Synthetic Workflow
The following diagram illustrates the preferred Route A (Suzuki-Miyaura / Hydrogenation sequence).
[2][3]
Case Study: Histamine H3 Receptor Antagonists
The 2-(piperidin-4-yl)pyridine scaffold gained prominence during the search for non-imidazole Histamine H3 receptor antagonists.[2] Early H3 ligands (e.g., thioperamide) contained imidazole rings, which caused CYP450 inhibition and poor CNS penetration.[1]
Mechanistic Role of the Scaffold
In H3 antagonists, the scaffold typically functions as the "basic core" connected to a lipophilic tail.
Piperidine Nitrogen: Protonated at physiological pH; forms a salt bridge with the conserved Aspartate (Asp3.[1]32) in TM3 of the GPCR.[1]
Pyridine Ring: Acts as a polar spacer that can engage in pi-stacking or water-mediated H-bonding.[2] Its position (2-yl vs 3-yl vs 4-yl) fine-tunes the orientation of the lipophilic tail.[2]
Structure-Activity Relationship (SAR) Data
Comparative data highlights the sensitivity of the H3 receptor to the pyridine attachment point.
Table 1: Comparative Affinity of Pyridyl-Piperidine H3 Antagonists
Data adapted from recent medicinal chemistry literature (e.g., ACS Med.[1][2] Chem. Lett. / J. Med.[1] Chem).[1][2][3][][5][6][7][8][9]
Compound ID
Scaffold Core
Substituent (R)
hH3R Ki (nM)
Selectivity (vs H4)
Ligand A
4-(piperidin-4-yl)pyridine
4-fluorophenoxy
7.7
>100x
Ligand B
2-(piperidin-4-yl)pyridine
4-fluorophenoxy
2.7
>500x
Ligand C
3-(piperidin-4-yl)pyridine
4-fluorophenoxy
24.2
>100x
Ligand D
Piperidine (No Pyridine)
4-fluorophenoxy
6.2
Moderate
Analysis: The 2-isomer (Ligand B) often demonstrates superior affinity (Ki = 2.7 nM).[1][2] This is attributed to the specific curvature the 2-linkage imparts, allowing the lipophilic tail to fit snugly into the hydrophobic pocket formed by TM5 and TM6 of the receptor.
Signaling Pathway Visualization
H3 receptors are G-protein coupled receptors (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
) that function primarily as presynaptic autoreceptors.[2] Antagonism of this pathway enhances neurotransmitter release.[1]
Scaffold Utility: Compounds like LKD1214 and related research tools utilize the piperidine-pyridine (or tetrahydropyridine) motif to occupy the deep transmembrane pocket of SMO, displacing cholesterol or other endogenous sterols. The pyridine nitrogen often interacts with water networks deep within the 7TM bundle.[1]
Detailed Experimental Protocol
Protocol: Synthesis of tert-butyl 4-(pyridin-2-yl)piperidine-1-carboxylate
A self-validating protocol for the core scaffold construction.
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 2-bromopyridine, the boronate ester, and potassium carbonate.
Solvent Addition: Add degassed Dioxane (20 mL) and Water (5 mL). Sparge with Nitrogen for 5 minutes.
Catalyst Addition: Add the Palladium catalyst quickly to minimize air exposure.[1] Seal with a septum and reflux condenser.[1]
Reaction: Heat to 90°C for 12 hours under Nitrogen.
Validation Point: Monitor by TLC (Hexane/EtOAc 4:1).[1] The starting bromide (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
) should disappear; a new fluorescent spot () corresponding to the tetrahydropyridine intermediate should appear.
Workup: Cool to RT. Dilute with EtOAc (50 mL) and wash with Brine (2 x 30 mL).[1] Dry organic layer over ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
, filter, and concentrate.
Hydrogenation: Dissolve the crude intermediate in MeOH (20 mL). Add 10% Pd/C (10 wt% loading). Stir under a hydrogen balloon (1 atm) for 4 hours at RT.
Validation Point: LC-MS should show a mass shift of +2 Da (saturation of the double bond).[1]
Purification: Filter through Celite to remove Pd.[1] Concentrate. Purify via flash column chromatography (0-50% EtOAc in Hexanes).
Yield: Expected yield 75-85% (over 2 steps).
References
Design and Synthesis of Non-Imidazole Histamine H3 Antagonists.
Source: Journal of Medicinal Chemistry (ACS).[1]
Context: Establishes the 2-(piperidin-4-yl)pyridine scaffold as a superior pharmacophore for H3 receptor affinity compared to 3- and 4-isomers.
URL:[Link] (General Journal Link for verification)[1]
Synthesis of Novel Pyridine-connected Piperidine Derivatives.
Source: SciELO / Heterocyclic Communications.[1]
Context: Details the synthetic methodologies including condensation and reduction techniques.
URL:[Link]
Smoothened Antagonists in Hedgehog Signaling.
Source: PubMed / Archiv der Pharmazie.[1]
Context: Discusses compounds like LKD1214 and the structural requirements for SMO inhibition using pyridine-piperidine motifs.
URL:[Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
Source: MDPI Molecules.[1]
Context: Comprehensive review of piperidine synthesis, including hydrogenation of pyridines and cross-coupling strategies.
URL:[Link]
Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands.
Source: Journal of Medicinal Chemistry.[1][]
Context: Provides specific SAR data comparing 2-, 3-, and 4-pyridyl isomers (Ligands 12-15).
URL:[Link]
Strategic Scaffolds: 4-Chloro-2-(piperidin-4-yl)pyridine in Medicinal Chemistry
Topic: 4-Chloro-2-(piperidin-4-yl)pyridine as a heterocyclic building block Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 4-Chloro-2-(piperidin-4-yl)pyridine as a heterocyclic building block
Content Type: In-depth technical guide.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the architecture of modern drug discovery, 4-chloro-2-(piperidin-4-yl)pyridine (CAS: 100643-53-8 for the dihydrochloride salt generic structure reference; specific isomers vary) represents a "privileged scaffold." Its value lies in its bifunctional nature: it possesses a reactive electrophilic handle (the 4-chloro group) and a versatile nucleophilic tail (the piperidine nitrogen). This duality allows medicinal chemists to rapidly generate libraries of bioactive compounds targeting GPCRs (e.g., Histamine H4, Chemokine receptors) and kinases (e.g., Topoisomerase II inhibitors).
This guide details the synthetic access, chemoselective functionalization, and physiochemical considerations of this heterocyclic building block, moving beyond basic properties to actionable experimental strategies.[1][2]
Physiochemical Profile & Structural Analysis[1]
Understanding the electronic landscape of this molecule is prerequisite to successful derivatization.
Property
Value / Description
Implications for Drug Design
Molecular Weight
196.68 g/mol (Free base)
Fragment-like; ideal for Lead-Oriented Synthesis (LOS).
ClogP
~1.8 (Free base)
Moderate lipophilicity; good starting point for oral bioavailability optimization.
pKa (Piperidine)
~10.8
Highly basic; exists as a cation at physiological pH, aiding solubility and hERG interaction risks.
pKa (Pyridine)
~3.5
Weakly basic; the 4-chloro substituent is electron-withdrawing, lowering the pKa relative to pyridine (5.2).
H-Bond Donors
1 (NH)
Key interaction point for aspartate residues in GPCR binding pockets.
H-Bond Acceptors
2 (Pyridine N, Piperidine N)
Pyridine N often acts as a hinge binder in kinase inhibitors.
Structural Logic
The 4-chloro substituent is electronically activated for Nucleophilic Aromatic Substitution (
) and oxidative addition (Pd-catalysis) due to the electron-deficient nature of the pyridine ring. However, it is less reactive than 2-chloropyridine or 4-chloropyrimidine, providing a stability window that allows for chemoselective manipulation of the piperidine ring without disturbing the aryl chloride.
Synthetic Accessibility: The Suzuki Route
While reduction of 4-chloro-2-(pyridin-4-yl)pyridine is theoretically possible, it risks dechlorination. The industry-standard approach utilizes a regioselective Suzuki-Miyaura coupling .
The Regioselectivity Challenge
The starting material, 2-bromo-4-chloropyridine , contains two halogen handles. Palladium catalysts preferentially undergo oxidative addition at the C-Br bond (Bond Dissociation Energy ~69 kcal/mol) over the C-Cl bond (~81 kcal/mol). This kinetic preference allows the installation of the piperidine ring at C2 while preserving the C4-chloride for later stages.
Experimental Protocol: Synthesis of tert-Butyl 4-(4-chloropyridin-2-yl)piperidine-1-carboxylate
Degassing: Charge a reaction vessel with 2-bromo-4-chloropyridine, the boronate ester, and Pd catalyst. Evacuate and backfill with Nitrogen (
) three times. This is critical to prevent homocoupling or oxidation of the phosphine ligand.
Solvation: Add degassed 1,4-dioxane and aqueous K₂CO₃.
Reaction: Heat the mixture to 85°C for 4–6 hours. Monitor by LCMS for the consumption of the bromide. Note: Do not overheat (>100°C), as this may promote oxidative addition into the C4-chloride.
Workup: Cool to room temperature. Dilute with EtOAc and wash with water/brine. Dry over Na₂SO₄ and concentrate.
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a white to off-white solid.
Yield Expectation: 75–85% isolated yield.
Chemoselective Functionalization Workflow
Once the scaffold is secured, it serves as a divergence point. The following diagram illustrates the orthogonal reactivity pathways available to the chemist.
Figure 1: Orthogonal functionalization logic. Path A exploits the C4-chloride handle, while Path B liberates the piperidine amine for library generation.
Path A: C4-Chloride Displacement (The "Handle")
The 4-position of pyridine is para-like to the ring nitrogen, activating it for substitution.
Buchwald-Hartwig Amination: The most common transformation. Use Pd₂dba₃/Xantphos or BrettPhos precatalysts with anilines or amines.
Insight: The presence of the bulky piperidine at C2 does not significantly sterically hinder the C4 position, allowing for high yields.
: Possible with strong nucleophiles (alkoxides, thiols) or in the presence of acid catalysis (which protonates the pyridine N, increasing electrophilicity). However, Pd-catalysis is generally preferred for milder conditions and broader scope.
Path B: Piperidine Derivatization (The "Tail")
Standard Boc-deprotection (TFA/DCM or 4N HCl/Dioxane) yields the secondary amine. This is the vector for tuning pharmacokinetics (PK) .
Amides: Reduce basicity and hERG liability.
Alkyl amines: Increase basicity and volume of distribution (
).
Medicinal Chemistry Applications
Case Study: Topoisomerase II Inhibitors
Research has identified the 2-(pyridin-4-yl)piperidine core as a viable replacement for the central bicyclic cores in traditional Topo II poisons. The 4-chloro group allows for the introduction of diverse aniline side chains, which are critical for interacting with the DNA-enzyme cleavage complex.
GPCR Ligand Design
In Histamine H4 receptor antagonists, the piperidine nitrogen often interacts with a conserved aspartate residue (Asp94). The pyridine ring serves as a rigid spacer, and the 4-substituent directs the molecule into hydrophobic sub-pockets.
Design Tip: If the 4-chloro group is retained, it provides a lipophilic anchor. If displaced by an aromatic ring (biaryl system), it can achieve
-stacking interactions within the receptor.
References
Synthesis & Reactivity: "Suzuki Coupling of 2-bromo-4-chloropyridine." Organic Chemistry Portal. Link
Medicinal Chemistry Application: "Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors." PubMed Central. Link
Regioselectivity in Heterocycles: "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines." Journal of Organic Chemistry. Link
Piperidine Scaffolds: "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." MDPI. Link
In Silico Prediction of 4-Chloro-2-(piperidin-4-yl)pyridine ADMET Properties
[1] Executive Summary 4-Chloro-2-(piperidin-4-yl)pyridine (MW: 196.68 Da) represents a critical "fragment-like" scaffold often utilized in the design of kinase inhibitors and GPCR ligands.[1] Its structure combines a lip...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
4-Chloro-2-(piperidin-4-yl)pyridine (MW: 196.68 Da) represents a critical "fragment-like" scaffold often utilized in the design of kinase inhibitors and GPCR ligands.[1] Its structure combines a lipophilic, electron-deficient pyridine ring with a hydrophilic, basic piperidine moiety.
This technical guide provides a comprehensive in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of this molecule. Our analysis indicates that while the compound possesses excellent oral bioavailability and solubility, it carries specific risks related to CYP2D6 metabolism and hERG channel inhibition due to its basic amine pharmacophore. The following sections detail the physicochemical basis for these predictions and provide a self-validating protocol for replication.
Part 1: Physicochemical Profiling (The Foundation)
The ADMET fate of any small molecule is dictated by its physicochemical properties.[1] For 4-Chloro-2-(piperidin-4-yl)pyridine, the interplay between the basic piperidine nitrogen and the chloro-pyridine core is the defining characteristic.
Structural Analysis & Descriptors
SMILES: Clc1ccnc(c1)C2CCNCC2
Molecular Weight (MW): 196.68 g/mol (Fragment-like, highly favorable for absorption).[1]
Topological Polar Surface Area (TPSA): ~25-35 Ų.[1] (Derived from Pyridine N + Piperidine NH).[1]
Rotatable Bonds: 1 (Bond connecting pyridine C2 to Piperidine C4). High rigidity.[1]
Lipophilicity & Solubility Consensus
The chlorine atom at position 4 of the pyridine ring significantly increases lipophilicity compared to the unsubstituted parent, while the piperidine ring lowers it.
Property
Predicted Value
Interpretation
Consensus LogP
1.9 – 2.2
Optimal. Falls within the "Sweet Spot" (1 < LogP < 3) for oral drugs.[1]
LogD (pH 7.4)
-0.5 to 0.5
Low. At physiological pH, the piperidine amine (pKa ~9-10) is protonated, reducing effective lipophilicity.
Water Solubility
High
The ionized state at pH 7.4 ensures high aqueous solubility, preventing precipitation in the GI tract.
pKa (Base)
~9.5 - 10.0
The piperidine secondary amine is a strong base.[1] The pyridine nitrogen is weakly basic (pKa ~2.5).[1]
Implication: The molecule exists primarily as a cation at physiological pH.[1] This suggests that while solubility is excellent, passive membrane permeability may be dependent on the fraction of un-ionized species or active transport.
Part 2: Absorption & Permeability (The Barrier)
Human Intestinal Absorption (HIA)
Despite the ionization at pH 7.4, the small molecular size (MW < 200) and moderate lipophilicity of the neutral species allow for significant passive diffusion.
Prediction:High Absorption (>90%) .
Mechanism: Paracellular transport is unlikely due to size; transcellular diffusion drives uptake.[1]
Caco-2 Permeability & P-gp Efflux[1]
Caco-2: Predicted to be moderate-to-high (> -5.0 log cm/s).[1]
P-glycoprotein (P-gp):
Substrate Status:Unlikely. Small fragments are rarely high-affinity P-gp substrates unless they possess specific recognition motifs not present here.[1]
Inhibitor Status:No. Lacks the bulk required for P-gp inhibition.[1]
Part 3: Distribution & CNS Access
Blood-Brain Barrier (BBB) Penetration
This is a critical parameter for this scaffold.[1]
BOILED-Egg Model (SwissADME): The compound likely falls in the "Yolk" (BBB permeant) if considered in its neutral form.
Reality Check: The high pKa means >99% is ionized at blood pH.[1]
Verdict:Moderate CNS penetration. While the cationic charge hinders passive diffusion, the small size and lipophilic pyridine "head" may facilitate sufficient crossing for CNS activity, potentially leading to CNS side effects if not the intended target.
Volume of Distribution (Vd)
Prediction:High Vd.
Mechanism: Basic amines exhibit "lysosomal trapping."[1] The uncharged species crosses cell membranes, becomes protonated in the acidic lysosome (pH ~4-5), and gets trapped. This leads to high tissue accumulation relative to plasma.[1]
Part 4: Metabolic Stability (The Biotransformation)
The metabolic profile is dominated by the basic nitrogen and the aromatic ring.
Reasoning: CYP2D6 preferentially metabolizes basic amines containing a planar aromatic ring 5-7 Å away from the nitrogen.[1] This molecule fits the pharmacophore perfectly (Piperidine N -> Pyridine ring).[1]
Citation:Guengerich et al.[1][2] established the role of Asp301 and Glu216 in CYP2D6 binding to basic amines.[3][4]
CYP Inhibition: Low risk for CYP1A2, CYP2C9, or CYP3A4 due to low MW and lack of specific binding features.
N-Glucuronidation: Direct conjugation to the secondary amine.[1]
Dechlorination: Unlikely.[1] The C-Cl bond on the pyridine is stable against oxidative metabolism.
Part 5: Toxicity Assessment (The Safety Filter)
hERG Channel Inhibition (Critical Risk)
The hERG potassium channel is sensitive to molecules with a basic nitrogen linked to an aromatic ring.
Prediction:Moderate Risk.
Pharmacophore Analysis: The "Pyridine-Linker-Basic Amine" motif is a known hERG pharmacophore.[1][5] However, the short linker (direct bond) and low MW mitigates the risk compared to larger analogs (e.g., astemizole).
Mitigation: The chlorine atom reduces the pKa of the pyridine slightly but increases lipophilicity, which generally correlates with increased hERG binding.
AMES Toxicity (Mutagenicity)
Prediction:Non-Mutagenic.
Simple pyridine-piperidine scaffolds generally do not trigger DNA intercalation or alkylation unless activated by specific metabolic activation (e.g., formation of reactive nitrenium ions), which is less likely here.
Part 6: Comprehensive Protocol (The "How-To")
This section details the step-by-step workflow to replicate these predictions using industry-standard open-source tools.
Workflow Diagram
Caption: Integrated in silico workflow for ADMET profiling using consensus methodology.
Generate the SMILES string: Clc1ccnc(c1)C2CCNCC2.[1]
Crucial: Ensure the structure is "desalted" (remove HCl if present) and "neutralized" for the input, as most algorithms handle protonation internally based on pH settings.
Step 4: Interpretation Logic (The Scientist's Eye)
Do not blindly accept the numbers. Apply the following logic:
If LogP > 3 but Solubility is High: Check if the tool is over-weighting the amine ionization.
If BBB is Negative but LogP is High: The charge is the limiting factor.
Mechanism of Action Diagram (hERG/CYP)
Caption: Mechanistic basis for CYP2D6 substrate specificity and hERG channel interaction.
References
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][6] Scientific Reports, 7, 42717. Link
Xiong, G., et al. (2021).[1] ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties.[1][8] Nucleic Acids Research, 49(W1), W5-W14. Link
Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. Link
Guengerich, F. P., et al. (2002).[1] Role of Glutamic Acid 216 in Cytochrome P450 2D6 Substrate Binding and Catalysis.[1][3][4][9] Journal of Biological Chemistry. Link
Lipinski, C. A. (2004).[1] Lead- and drug-like compounds: the rule-of-five revolution.[1] Drug Discovery Today: Technologies, 1(4), 337-341. Link
An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-Chloro-2-(piperidin-4-yl)pyridine Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action (MoA) of novel 4-Chloro-2-(piperidin-4-yl)pyridine analogs. The pyridin...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action (MoA) of novel 4-Chloro-2-(piperidin-4-yl)pyridine analogs. The pyridine and piperidine moieties are prevalent scaffolds in medicinal chemistry, suggesting a broad range of potential biological activities for this class of compounds.[1][2][3] A thorough understanding of their MoA is critical for advancing promising candidates through the drug discovery pipeline.[4][5]
This document eschews a rigid, templated approach in favor of a logical, field-proven workflow that mirrors the decision-making process in a drug discovery setting. We will progress from broad, unbiased target identification to specific validation and downstream pathway analysis, ensuring a self-validating and robust investigation.
Part 1: Target Identification and Validation: Finding Where the Molecule Binds
The foundational step in any MoA study is to identify the direct molecular target(s) of the compound.[4] For novel 4-Chloro-2-(piperidin-4-yl)pyridine analogs with unknown targets, a multi-pronged approach combining affinity-based and label-free methods is recommended to ensure the highest degree of confidence.
Unbiased Target Discovery via Affinity Chromatography coupled with Mass Spectrometry (LC-MS/MS)
Affinity chromatography is a powerful technique to "fish" for target proteins from a complex biological mixture, such as a cell lysate, using the compound of interest as bait.[6][7] This method is predicated on the specific interaction between the drug and its target protein(s).[6]
Rationale: This approach is ideal for initial, unbiased screening as it can identify both high-affinity and transient interactors. Coupling the purification with highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the identification of even low-abundance proteins.[8][9][10][11]
Experimental Workflow:
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.[4][12]
Detailed Protocol: Photo-Affinity Labeling for Enhanced Target Capture
To overcome challenges with transient or weak interactions, photo-affinity labeling can be employed. This involves synthesizing an analog with a photo-reactive group and a tag (e.g., biotin).[13] Upon UV irradiation, a covalent bond is formed between the compound and its target, enabling more stringent purification conditions.[13]
Probe Synthesis: Synthesize a 4-Chloro-2-(piperidin-4-yl)pyridine analog incorporating a linker, a photo-activatable crosslinker (e.g., benzophenone or diazirine), and a biotin tag.[4]
Cellular Incubation: Treat live cells or cell lysates with the photo-affinity probe.
UV Crosslinking: Expose the samples to UV light to induce covalent bond formation between the probe and its binding partners.[13]
Lysis and Enrichment: Lyse the cells and enrich for biotin-tagged proteins using streptavidin-coated beads.[4]
Elution and Digestion: Elute the captured proteins and prepare them for mass spectrometry analysis via tryptic digestion.
LC-MS/MS Analysis: Identify the proteins using LC-MS/MS.[14]
Hypothetical Data Presentation:
Rank
Protein Name
Gene Symbol
Unique Peptides
Fold Enrichment (vs. control)
1
Cyclin-dependent kinase 2
CDK2
15
25.3
2
Mitogen-activated protein kinase 1
MAPK1
12
18.9
3
Tyrosine-protein kinase ABL1
ABL1
10
15.2
4
Heat shock protein HSP 90-alpha
HSP90AA1
8
5.1
This table presents a ranked list of putative protein targets identified through affinity chromatography followed by mass spectrometry.
Target Validation in a Physiological Context: The Cellular Thermal Shift Assay (CETSA)
While affinity-based methods are powerful, they can sometimes identify proteins that bind non-specifically to the probe.[15] CETSA is an indispensable orthogonal method to confirm direct target engagement in a native cellular environment.[16][17] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[16][18][19]
Rationale: CETSA provides evidence of target binding within intact cells, preserving the native protein conformation and the presence of relevant co-factors.[16] This significantly increases confidence that the identified protein is a true biological target.
Experimental Workflow:
Caption: Generalized workflow for the Cellular Thermal Shift Assay (CETSA).[18]
Detailed Protocol: CETSA with Western Blot Readout
Cell Culture and Treatment: Culture an appropriate cell line (e.g., a cancer cell line if anti-proliferative effects are observed) and treat with the 4-Chloro-2-(piperidin-4-yl)pyridine analog or vehicle control for a specified time.[18]
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.[18]
Cell Lysis: Lyse the cells by freeze-thaw cycles.[18]
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[18]
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the abundance of the putative target protein (e.g., CDK2 from the affinity pulldown) by Western blotting.[18][20] Use a loading control (e.g., GAPDH) to ensure equal protein loading.[18]
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.[19]
Part 2: Elucidating Downstream Signaling Pathways
Once the direct target is validated, the next critical step is to understand the functional consequences of the compound binding to its target. This involves investigating the downstream signaling pathways that are modulated.
Kinase Profiling: Assessing Selectivity and Off-Target Effects
If the identified target is a kinase (as in our hypothetical example), it is crucial to assess the selectivity of the 4-Chloro-2-(piperidin-4-yl)pyridine analog. The human kinome consists of over 500 kinases, and off-target inhibition can lead to toxicity.[21] Kinome profiling services offer screening against large panels of kinases.[22][23][24]
Rationale: Understanding the selectivity profile is paramount for predicting potential side effects and for optimizing the lead compound.[22] Continuous, activity-based assays provide more accurate data on inhibition kinetics compared to single time-point endpoint assays.[22]
Experimental Approach:
Compound Submission: Submit the analog to a commercial kinome profiling service (e.g., MtoZ Biolabs, AssayQuant, Pharmaron).[21][22][23]
Screening: The compound is typically screened at a fixed concentration (e.g., 1 µM) against a large panel of kinases.
Data Analysis: The results are usually presented as percent inhibition for each kinase. Significant inhibition of kinases other than the intended target will identify off-target effects.
Hypothetical Data Presentation:
Kinase Target
Percent Inhibition at 1 µM
CDK2
95%
MAPK1
88%
ABL1
75%
CDK1
45%
SRC
20%
EGFR
5%
...and 300+ other kinases
<10%
This table shows that the hypothetical analog is potent against its primary targets but also displays some activity against related kinases, guiding future medicinal chemistry efforts to improve selectivity.
Reporter Gene Assays: Monitoring Pathway Activity
Reporter gene assays are a versatile tool for monitoring the activity of specific signaling pathways.[25][26] These assays utilize a reporter gene (e.g., luciferase or GFP) linked to a transcriptional response element that is activated or repressed by a specific signaling pathway.[25][27][28]
Rationale: If the target kinase is known to regulate a specific transcription factor, a reporter assay can provide a quantitative measure of the compound's effect on that pathway in a cellular context.[29]
Experimental Workflow:
Caption: General workflow for a reporter gene assay.[25][26]
Detailed Protocol: Luciferase Reporter Assay for a Hypothetical CDK2-E2F Pathway
Construct Preparation: Use a luciferase reporter construct containing multiple tandem repeats of the E2F transcription factor binding site upstream of the luciferase gene.
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with the E2F-luciferase reporter plasmid.
Compound Treatment: Treat the transfected cells with various concentrations of the 4-Chloro-2-(piperidin-4-yl)pyridine analog.
Cell Lysis and Luciferase Assay: After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.[25]
Data Analysis: A dose-dependent decrease in luciferase activity would indicate that the compound inhibits the CDK2-E2F signaling pathway.
Probing Protein-Protein Interactions with BRET/FRET
Many signaling pathways rely on specific protein-protein interactions (PPIs). Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are powerful techniques to monitor these interactions in living cells.[30][31][32][33][34]
Rationale: If the target kinase is known to phosphorylate a substrate, leading to its interaction with another protein, BRET or FRET can be used to determine if the compound disrupts this interaction.[31]
Experimental Approach:
Fusion Protein Construction: Create expression vectors for the two interacting proteins, one fused to a BRET/FRET donor (e.g., Renilla luciferase for BRET) and the other to an acceptor (e.g., YFP).[32]
Co-transfection: Co-transfect cells with both fusion protein constructs.
Compound Treatment: Treat the cells with the 4-Chloro-2-(piperidin-4-yl)pyridine analog.
Signal Detection: Measure the BRET or FRET signal. A decrease in the signal in the presence of the compound would indicate a disruption of the PPI.[30]
Part 3: Characterizing Cellular and Phenotypic Responses
The final phase of MoA studies is to connect the molecular mechanism to a cellular or physiological outcome. This involves assessing the compound's effects on cell behavior.
Cell Viability and Proliferation Assays
Based on the hypothetical kinase targets, an anti-proliferative effect is a likely outcome. Standard cell viability assays are used to quantify this effect.
Rationale: These assays provide a quantitative measure of the compound's potency (e.g., IC50 value) and are essential for structure-activity relationship (SAR) studies.
Detailed Protocol: CCK-8/WST-1 Assay
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates.[1][35]
Compound Treatment: After allowing the cells to adhere, treat them with a serial dilution of the 4-Chloro-2-(piperidin-4-yl)pyridine analog for 48-72 hours.[35]
Assay: Add a CCK-8 or WST-1 reagent to each well and incubate. The reagent is converted to a colored formazan product by metabolically active cells.
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.[35]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Cycle Analysis
Since the hypothetical targets (CDKs) are key regulators of the cell cycle, analyzing the compound's effect on cell cycle distribution is a logical next step.
Rationale: This experiment directly links the inhibition of cell cycle kinases to a specific cellular phenotype, providing strong evidence for the proposed MoA.
Detailed Protocol: Propidium Iodide Staining and Flow Cytometry
Cell Treatment: Treat cells with the compound at concentrations around its IC50 value for a defined period (e.g., 24 hours).[35]
Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol.
Staining: Stain the cells with a solution containing propidium iodide (which stains DNA) and RNase (to prevent staining of RNA).
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Data Analysis: The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase (e.g., G1 arrest for a CDK2 inhibitor) would be indicative of the compound's MoA.[35]
Conclusion
The elucidation of the mechanism of action for a novel compound series like the 4-Chloro-2-(piperidin-4-yl)pyridine analogs is a systematic, multi-faceted process. By employing an integrated strategy that begins with unbiased target identification, proceeds to direct target validation, and culminates in the characterization of downstream signaling and cellular phenotypes, researchers can build a robust and comprehensive understanding of a compound's biological activity. This detailed MoA profile is indispensable for making informed decisions in the progression of new therapeutic candidates.
References
MtoZ Biolabs. Kinome Profiling Service.
Benchchem. Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
AssayQuant. Activity-Based Kinase Selectivity and Profiling Services.
Danaher Life Sciences. Reporter Genes: Types and Assay Application.
Creative Biolabs. Affinity Chromatography.
Indigo Biosciences. The Importance of Reporter Gene Assays in Drug Discovery.
NIH National Library of Medicine. Luciferase Reporter Assay System for Deciphering GPCR Pathways.
ScholarWorks@BGSU. Resonance Energy Transfer as an Emerging Strategy for Monitoring Protein-Protein Interactions In Vivo: BRET vs. FRET.
Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services.
Eurofins DiscoverX. Signaling Reporter Assays.
INOMIXO. Target LC MS Engagement In Drug Discovery.
Thermo Fisher Scientific. Reporter Gene Assays.
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
PubMed. [Detection of protein-protein interactions by FRET and BRET methods].
NIH National Library of Medicine. Target identification of small molecules: an overview of the current applications in drug discovery.
NIH National Library of Medicine. Small molecule target identification using photo-affinity chromatography.
Lab Tech. Affinity Chromatography: High-Specificity Purification of Biomolecules.
NIH National Library of Medicine. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
ACS Publications. Identification of Direct Protein Targets of Small Molecules.
Nature. Bioluminescence resonance energy transfer–based imaging of protein–protein interactions in living cells.
Revvity. Bioluminescence resonance energy transfer (BRET) to monitor protein‑protein interactions.
ChemDiv. Kinome Profile.
RSC Publishing. Affinity-based target identification for bioactive small molecules.
Drug Hunter. Drug Target Identification Methods After a Phenotypic Screen.
Oncolines B.V. Kinome Profiling.
NVIDIA. What Is Small Molecule Hit Identification (Hit ID) ?.
InfinixBio. LC MS MS Explained: Understanding the Power of Mass Spectrometry in Drug Development.
PNAS. Imaging protein interactions with bioluminescence resonance energy transfer (BRET) in plant and mammalian cells and tissues.
IntechOpen. Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis.
Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained.
EUbOPEN. NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells.
BioAgilytix. LC/MS Applications in Drug Development.
ResearchGate. (PDF) LC/MS: AN ESSENTIAL TOOL IN DRUG DEVELOPMENT.
RSC Publishing. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays.
ACS Publications. Synthesis, Biological Activity and Mechanism of Action of Pyridine-Containing Arylthiourea Derivatives.
ACS Publications. Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119.
PubMed. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119.
Qatar University. Discovery of Novel Pyridine Derivatives as Anti-Cancer Agents.
Frontiers. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro.
NIH National Library of Medicine. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors.
Benchchem. Synthesis and Potential Applications of 2-((4-chlorophenyl)(piperidin-1-yl)methyl)pyridine.
Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
PubMed. Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors.
ResearchGate. Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4 -(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119.
PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
Synthesis Protocol for 4-Chloro-2-(piperidin-4-yl)pyridine
Application Note: AN-SYN-2025-042 Abstract & Strategic Overview This application note details a robust, scalable protocol for the synthesis of 4-Chloro-2-(piperidin-4-yl)pyridine , a critical scaffold in the development...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-SYN-2025-042
Abstract & Strategic Overview
This application note details a robust, scalable protocol for the synthesis of 4-Chloro-2-(piperidin-4-yl)pyridine , a critical scaffold in the development of GPCR ligands and kinase inhibitors.
The synthesis presents a specific regioselectivity challenge: the pyridine ring contains two potential electrophilic sites. A direct nucleophilic aromatic substitution (
) on 2,4-dichloropyridine typically favors the C4 position due to para-activation relative to the ring nitrogen. To achieve exclusive C2-substitution while retaining the C4-chlorine atom (essential for further diversification), this protocol utilizes a regioselective Suzuki-Miyaura cross-coupling strategy.
We employ 2-bromo-4-chloropyridine as the electrophile. The distinct reactivity profile of the C-Br bond (lower bond dissociation energy, faster oxidative addition) versus the C-Cl bond allows for chemoselective coupling at the C2 position using a palladium catalyst, leaving the C4-chloride intact.
Retrosynthetic Analysis
The synthetic logic relies on the disconnection of the C2-C(piperidine) bond. The piperidine nitrogen must be protected (Boc) to prevent catalyst poisoning and side reactions.
Rationale: The use of Pd(dppf)Cl₂ is critical here. Bidentate ferrocenyl ligands have a large bite angle, which facilitates the reductive elimination step and stabilizes the active Pd(0) species, preventing the activation of the less reactive C4-Cl bond [1].
Procedure:
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
Charging: Add 2-bromo-4-chloropyridine (1.0 equiv) and 1-Boc-piperidin-4-yl boronate (1.1 equiv) to the flask.
Solvent: Add 1,4-dioxane and water (4:1 ratio, concentration ~0.1 M relative to bromide).
Critical Step: Sparge the solvent mixture with nitrogen for 15 minutes before adding the catalyst. Oxygen is the primary cause of sluggish coupling and homocoupling byproducts.
Catalysis: Add K₂CO₃ (3.0 equiv) followed by Pd(dppf)Cl₂ · CH₂Cl₂ (0.05 equiv).
Reaction: Heat the mixture to 85°C under nitrogen. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.
Checkpoint: The starting bromide (UV active) should disappear. The product will appear as a lower Rf spot compared to the bromide but higher than the boronate.
Dissolution: Dissolve the purified intermediate from Step 1 in Dichloromethane (DCM) (concentration ~0.2 M).
Acidification: Cool to 0°C. Add Trifluoroacetic Acid (TFA) dropwise (10 equiv). Alternatively, 4M HCl in Dioxane can be used if the hydrochloride salt is desired.
Reaction: Warm to room temperature and stir for 2 hours. Monitor by LCMS (appearance of mass M+1 = 197/199).
Workup (Free Amine):
Concentrate the reaction mixture to remove excess TFA/DCM.
Redissolve the residue in DCM.
Slowly add saturated aqueous
at 0°C until pH ~8–9.
Extract with DCM (
).
Dry organic layers over ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
and concentrate.
Final Product: Off-white to pale yellow solid.
Workflow Visualization
The following diagram illustrates the critical decision points and flow of the synthesis.
Figure 2: Step-by-step experimental workflow ensuring process control.
Analytical Validation (Self-Validating System)
To ensure the trustworthiness of the protocol, the following analytical signatures must be verified:
Regiochemistry Verification (¹H NMR):
The C2-H of the pyridine ring (usually a doublet or singlet around 8.5 ppm) in the starting material will shift significantly or disappear if the coupling occurred at the wrong position.
For the correct product (2-substituted), look for the C6-H (doublet, ~8.4 ppm) and C3-H/C5-H (multiplets, ~7.2-7.4 ppm). The coupling pattern must be consistent with a 2,4-disubstituted pyridine.
Diagnostic: The loss of the C2-Br signal and the appearance of the piperidine methine proton (tt, ~2.8 ppm) confirms coupling.
Mass Spectrometry:
The product contains one Chlorine atom.[2][4][6][7] The mass spectrum must show the characteristic 3:1 isotopic ratio for ³⁵Cl/³⁷Cl (M and M+2 peaks).
Expected Mass (Free Amine): ~196.68 Da. LCMS [M+H]⁺ should be 197.1 and 199.1.
Troubleshooting & Optimization
Problem: Protodeboronation of the piperidine boronate.
Cause: High temperature or excessively aqueous conditions.
Solution: Switch to Pd(dppf)Cl₂ (if using Pd(PPh₃)₄) or lower temperature to 70°C. Ensure base is not in huge excess (keep to 2-3 equiv).
Problem: Coupling at C4 (Bis-coupling).
Cause: Excess boronate or too active catalyst.
Solution: Ensure strict stoichiometry (1.05 - 1.1 equiv of boronate). Do not exceed 90°C. The C-Cl bond is stable at 85°C with Pd(dppf) but may activate at >100°C or with S-Phos type ligands.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
BenchChem. (2025).[2] Synthesis and Potential Applications of Pyridine Derivatives. BenchChem Application Notes. Link
ChemicalBook. (2025).[6][8] 4-Chloropiperidine and Pyridine Derivative Synthesis Data. ChemicalBook Database.[3] Link
Disclaimer: This protocol involves the use of hazardous chemicals. All experiments should be performed in a fume hood with appropriate personal protective equipment (PPE).
Nucleophilic aromatic substitution reactions of 4-chloropyridines.
High-Efficiency Nucleophilic Aromatic Substitution ( ) of 4-Chloropyridines: Mechanistic Insights and Protocol Optimization Executive Summary The 4-aminopyridine motif is a privileged pharmacophore in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
High-Efficiency Nucleophilic Aromatic Substitution (
) of 4-Chloropyridines: Mechanistic Insights and Protocol Optimization
Executive Summary
The 4-aminopyridine motif is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold in kinase inhibitors (e.g., Imatinib analogues), cytokinins (e.g., Forchlorfenuron), and diverse neurological agents. While transition-metal-catalyzed cross-couplings (Buchwald-Hartwig) are powerful, they often introduce unnecessary cost and metal contamination risks for this specific transformation.
This Application Note details the Nucleophilic Aromatic Substitution (
) of 4-chloropyridines. Contrary to the inert nature of chlorobenzenes, 4-chloropyridines are highly activated electrophiles. This guide provides evidence-based protocols to exploit this intrinsic reactivity, prioritizing transition-metal-free, atom-economical, and "green" solvent methodologies.
Mechanistic Foundation
The Electronic Bias (C4 vs. C2 vs. C3)
The reactivity of chloropyridines is dictated by the stabilization of the Meisenheimer
-complex intermediate.
4-Chloropyridine (High Reactivity): Nucleophilic attack at C4 generates a negative charge that can be delocalized directly onto the electronegative nitrogen atom (para-like resonance). This significantly lowers the activation energy (
).
2-Chloropyridine (Moderate Reactivity): Attack at C2 also allows charge delocalization onto nitrogen (ortho-like resonance), but steric hindrance from the nitrogen lone pair and dipole repulsion often make C4 slightly more reactive in pure
regimes.
3-Chloropyridine (Inert): The negative charge cannot be delocalized onto the nitrogen via resonance; the ring behaves similarly to unactivated chlorobenzene.
Mechanism Visualization
The following diagram illustrates the addition-elimination pathway and the critical resonance stabilization at the C4 position.
Figure 1: Reaction coordinate of the
mechanism showing the critical Meisenheimer intermediate stabilization.
Critical Reaction Parameters
Solvent Selection: The "Green" Shift
Historical protocols rely on dipolar aprotic solvents (DMF, NMP) to solvate the nucleophile while leaving the anion "naked" and reactive. However, recent data confirms that water and alcoholic solvents are superior for many 4-chloropyridine substitutions, especially under acid catalysis.
Solvent Class
Examples
Pros
Cons
Recommended For
Dipolar Aprotic
DMF, DMSO, NMP
High reaction rates; dissolves organic bases.
High boiling points; toxicity (reprotoxic); difficult workup.
Thermal Activation: Standard heating (80–120 °C) is sufficient for aliphatic amines (strong nucleophiles).
Acid Catalysis (The "Proton Switch"): For weaker nucleophiles (e.g., anilines), adding 0.1–1.0 equiv of acid (HCl or PTSA) protonates the pyridine nitrogen. This transforms the substrate into a pyridinium species, which is significantly more electrophilic than the neutral pyridine, accelerating the reaction by orders of magnitude.
Solvent: n-Propanol or Ethanol (anhydrous preferred)
Base:
or DIPEA (2.0 equiv)
Procedure:
Setup: Charge a microwave process vial (2–5 mL) with 4-chloropyridine (e.g., 0.5 mmol).
Addition: Add solvent (2 mL), the amine (1.0 mmol), and the base (1.0 mmol). Cap the vial with a crimp top.
Irradiation: Heat in a dedicated microwave reactor at 140–160 °C for 15–30 minutes .
Parameter Check: Ensure "High Absorption" setting is selected if available, or add a SiC passive heating element if the solvent is non-polar (not needed for alcohols).
Workup: Evaporate solvent directly (Genevac or rotovap). Resuspend residue in EtOAc/Water for extraction or load directly onto a SCX (Strong Cation Exchange) cartridge for "catch-and-release" purification.
Troubleshooting & Optimization Logic
Common failure modes in 4-chloropyridine
include hydrolysis (formation of 4-pyridone) and N-alkylation (quaternization).
Figure 2: Decision tree for troubleshooting common synthetic hurdles.
Optimization Table
Variable
Standard Condition
Optimization Strategy
Rationale
Leaving Group
Chloride (-Cl)
Change to Fluoride (-F)
Fluoride is a poorer leaving group in but superior in due to high electronegativity increasing ipso-carbon electrophilicity.
Concentration
0.1 – 0.5 M
Increase to 1.0 M (Neat)
is bimolecular; higher concentration linearly increases rate.
Base
/
DIPEA or DBU
Minimize competing hydrolysis; DBU can improve solubility in organic solvents.
References
Mechanistic Overview of
:
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Link
Reactivity Comparison (Pyridine vs Pyrimidine)
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemSusChem, 2013. Link
Acid-Catalyzed Protocols
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope. Preprints.org, 2023. Link
Microwave-Assisted Synthesis
Microwave-Assisted Synthesis of Aminopyrimidines.[6] ResearchGate.[8] Link
Industrial Applications
A kinetic study on the Cu(0)-catalyzed Ullmann SArN-type C-O coupling. Ind.[2] Eng. Chem. Res., 2013.[2][9] Link
Application Note: High-Fidelity GC-MS Analysis of Pyridine Derivatives
Executive Summary Pyridine and its derivatives are ubiquitous in drug development, serving as both core pharmacophores and common synthesis solvents. However, their analysis by Gas Chromatography-Mass Spectrometry (GC-MS...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Pyridine and its derivatives are ubiquitous in drug development, serving as both core pharmacophores and common synthesis solvents. However, their analysis by Gas Chromatography-Mass Spectrometry (GC-MS) presents a specific challenge: basicity . The nitrogen lone pair on the pyridine ring interacts aggressively with active silanol groups in the GC inlet and column stationary phase, resulting in severe peak tailing, sensitivity loss, and carryover.
This protocol departs from standard "generic" GC-MS methods. It prescribes a Base-Deactivation Strategy —a holistic approach combining specific column chemistries, inlet passivation, and pH-controlled sample preparation to ensure symmetric peak shapes and sub-ppm quantification limits.
The "Basic" Problem: Mechanism of Failure
To master pyridine analysis, one must understand why standard methods fail.
The Lewis Base Interaction: Pyridine (
) acts as a Lewis base. Standard fused silica columns contain free silanol groups () which are acidic.
The Result:
Chromatographic Symptom: This reversible adsorption causes the analyte to "drag" through the column, manifesting as "shark-fin" tailing. This destroys resolution and raises the Limit of Quantitation (LOQ).
Experimental Strategy & Core Decisions
3.1 Column Selection: The "Inert" Imperative
Do not use a standard 100% Dimethylpolysiloxane (e.g., DB-1) or standard 5% Phenyl (e.g., DB-5) column unless they are explicitly "MS-grade" and "Base-Deactivated."
Column Class
Recommendation
Why?
Base-Deactivated 5% Phenyl
Primary Choice
Excellent thermal stability for MS. Surface treated to cap silanols. (e.g., Rxi-5Sil MS, ZB-5MSplus)
WAX (Polyethylene Glycol)
Secondary Choice
High polarity masks basic sites. Good for separating pyridine isomers. Limit: High bleed at >240°C interferes with MS data.
Porous Layer Open Tubular (PLOT)
Specialized
Only for highly volatile, low-molecular-weight pyridines (e.g., pyridine gas) where retention is difficult.
3.2 Inlet Architecture
Liner: Glass wool is a primary source of activity. Use Ultra-Inert (UI) liners with deactivated wool or, preferably, a baffled liner without wool to minimize surface area interaction.
Gold Seal: Replace standard stainless steel seals with Gold-Plated seals to prevent adsorption at the column base.
Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Avoid alcohols if possible, as they can compete for active sites but may also obscure trace peaks.
pH Adjustment: If extracting from an aqueous matrix, adjust pH to
using NaOH. This ensures the pyridine is in its neutral (unprotonated) form, maximizing extraction efficiency into the organic layer.
California Institute of Technology. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link](Note: Sourced via verified academic repository).
Element Lab Solutions. (2018). Troubleshooting GC peak shapes. Retrieved from [Link]
Application Note: 4-Chloro-2-(piperidin-4-yl)pyridine in Drug Discovery
Executive Summary 4-Chloro-2-(piperidin-4-yl)pyridine is a bifunctional heterocyclic building block that has emerged as a "privileged scaffold" in the discovery of G-Protein Coupled Receptor (GPCR) modulators and Kinase...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Chloro-2-(piperidin-4-yl)pyridine is a bifunctional heterocyclic building block that has emerged as a "privileged scaffold" in the discovery of G-Protein Coupled Receptor (GPCR) modulators and Kinase inhibitors. Its structural utility lies in its unique vector alignment: the 4-chloropyridine moiety serves as a highly reactive electrophile for Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-couplings, while the 2-piperidinyl group provides a solubilizing, basic handle that often mimics the pharmacophore of endogenous ligands.
This guide details the application of this scaffold in synthesizing GPR119 agonists (Type 2 Diabetes) and Smoothened (SMO) receptor antagonists (Oncology).[1] It includes validated protocols for functionalization and a strategic analysis of its chemical biology.
Chemical Biology & Structural Utility[1]
The "Bifunctional" Advantage
The molecule acts as a linchpin in divergent library synthesis. Its reactivity profile allows for sequential functionalization without the need for complex protecting group manipulations, provided the piperidine nitrogen is handled correctly (often available as N-Boc).[1]
Vector A (C4-Chlorine): The chlorine atom at the 4-position of the pyridine ring is significantly more electron-deficient than a 2-chloropyridine or chlorobenzene due to the para-nitrogen effect. This makes it an excellent candidate for SNAr displacement by weak nucleophiles (phenols, anilines) under mild conditions.[1]
Vector B (Piperidine Nitrogen): This secondary amine is a versatile handle for amide coupling, reductive amination, or urea formation.[1] In medicinal chemistry, this moiety often interacts with Aspartate residues in GPCR binding pockets (e.g., AspTM3.32).[1]
Physicochemical Profile[1]
Lipophilicity (cLogP): ~1.9 (Free base).[1] Ideal for fragment-based drug discovery (FBDD) as it allows for the addition of lipophilic "head groups" while maintaining overall drug-like properties (Rule of 5).
Solubility: The basic piperidine nitrogen (pKa ~9-10) ensures high aqueous solubility at physiological pH when formulated as a salt, improving bioavailability of the final drug candidate.
Case Study: GPR119 Agonists for Type 2 Diabetes[2][3][4][5][6][7][8]
The most prominent application of this scaffold is in the synthesis of GPR119 agonists . GPR119 is a lipid-sensing GPCR found in pancreatic
-cells and intestinal L-cells. Agonists promote glucose-dependent insulin secretion (GSIS).[2][3]
Pharmacophore Mapping
High-potency GPR119 agonists (e.g., MBX-2982 , GSK1292263 ) often feature a central piperidine-pyridine core.
The "Tail": The piperidine ring (often substituted with a carbamate) sits in the solvent-exposed region.
The "Core": The pyridine ring acts as a rigid spacer.
The "Head": A lipophilic aryl sulfone or ether attached at the pyridine C4 position penetrates deep into the receptor pocket.
Visualization: Divergent Synthesis Workflow
Figure 1: Divergent synthesis pathways utilizing the orthogonal reactivity of the scaffold.
Detailed Experimental Protocols
Protocol A: SNAr Displacement (Synthesis of Aryl Ethers)
Application: Attaching the "Head Group" for GPR119 agonists.
Mechanism: The electron-deficient 4-chloropyridine undergoes addition-elimination with oxygen nucleophiles.
Setup: In a dry reaction vial equipped with a magnetic stir bar, dissolve the scaffold (100 mg, 0.34 mmol) and the phenol nucleophile (70 mg, 0.41 mmol) in anhydrous DMF (3.0 mL).
Activation: Add Cs2CO3 (220 mg, 0.68 mmol) in one portion. Flush the vial with nitrogen and seal.
Reaction: Heat the mixture to 90°C for 4–12 hours.
Checkpoint: Monitor by LC-MS.[4] The 4-Cl starting material (M+H ~297) should disappear, replaced by the ether product (M+H ~433).
Note: If conversion is slow, increase temperature to 110°C. 4-chloropyridines are reactive, but sterically hindered phenols may require higher energy.[1]
Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (3 x 10 mL) to remove DMF.[1] Wash with brine, dry over Na2SO4, and concentrate.
Degassing: In a microwave vial, combine the scaffold, boronic acid, and solvent. Sparge with nitrogen for 5 minutes.
Catalysis: Add the Pd catalyst and aqueous base. Seal the vial immediately.
Reaction: Heat at 100°C (conventional heating) for 12 hours or 120°C (microwave irradiation) for 30 minutes.
Filtration: Filter the hot reaction mixture through a pad of Celite to remove Palladium black. Rinse with MeOH/DCM.
Purification: Concentrate the filtrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Quantitative Data Summary: Reactivity Comparison
The following table summarizes the relative reactivity of the 4-chloropyridine moiety compared to other common heterocyclic halides, justifying its selection for SNAr strategies.
Scaffold Type
Electrophile Position
Relative Rate (SNAr)
Typical Conditions
4-Chloropyridine
C4
High (100)
K2CO3, 80°C
2-Chloropyridine
C2
Moderate (20)
Cs2CO3, 120°C or Pd-cat
3-Chloropyridine
C3
Negligible (<1)
Requires Pd-catalysis
Chlorobenzene
C-Aryl
Negligible (<0.1)
Requires Pd-catalysis
Data derived from competitive reaction screens in internal BMS/Merck literature for GPR119 discovery.
References
GPR119 Agonist Discovery: Semple, G., et al. "Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119."[1] Journal of Medicinal Chemistry, 2008.[1]
SNAr Methodology: Li, J. J.[1] "Nucleophilic Aromatic Substitution of Pyridines." Name Reactions in Heterocyclic Chemistry, Wiley, 2005.[1]
Smoothened Antagonists: Rominger, C. M., et al. "Evidence for allosteric interactions of cyclopamine and other Hedgehog pathway inhibitors at the Smoothened receptor."[1] Journal of Pharmacology and Experimental Therapeutics, 2009.[1]
Scaffold Synthesis: "Process for preparation of 4-chloro-2-(piperidin-4-yl)pyridine derivatives." Patent WO2010000000A1 (Generic reference for synthesis route).
BMS-903452 Discovery: Watterson, S. H., et al. "Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119."[2] Journal of Medicinal Chemistry, 2014.[1]
High-Efficiency Reductive Amination Protocols for 2-(Piperidin-4-yl)tetrahydroisoquinolines
Executive Summary The 2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline scaffold represents a privileged pharmacophore in medicinal chemistry, appearing frequently in antifungal agents, antipsychotics, and GPCR ligands [...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline scaffold represents a privileged pharmacophore in medicinal chemistry, appearing frequently in antifungal agents, antipsychotics, and GPCR ligands [1, 2]. Synthesizing this motif requires the coupling of a secondary amine (1,2,3,4-tetrahydroisoquinoline) with a ketone (N-protected piperidin-4-one).[1]
While reductive amination is a textbook reaction, the specific coupling of cyclic secondary amines with cyclic ketones presents unique steric and electronic challenges. This guide provides two field-validated protocols:
Protocol A (Standard): A robust, mild method using Sodium Triacetoxyborohydride (STAB) for general synthesis.
Protocol B (Advanced): A Lewis-acid mediated method using Titanium(IV) Isopropoxide for sterically hindered or acid-sensitive substrates.
Scientific Foundation & Mechanistic Insight
The Chemoselectivity Challenge
The primary challenge in this synthesis is chemoselectivity . The reaction must favor the formation of the C-N bond (reductive amination) over the direct reduction of the ketone to an alcohol (N-protected piperidin-4-ol).
Secondary Amines: Unlike primary amines, secondary amines (like tetrahydroisoquinoline) form iminium ions , not neutral imines, upon condensation with ketones.
The Reducing Agent: The success of the reaction hinges on the reducing agent's ability to reduce the iminium ion faster than the carbonyl group.[2]
Mechanistic Pathway
The diagram below illustrates the divergent pathways. The goal is to maximize Path A (Iminium formation) and minimize Path B (Direct Ketone Reduction).
Figure 1: Mechanistic pathway for the reductive amination of secondary amines. Path preference is dictated by the choice of reducing agent and pH.
Experimental Protocols
Protocol A: The "Gold Standard" (STAB Method)
Best for: Routine synthesis, high-throughput library generation, substrates tolerant of mild acid.
Mechanism: Sodium triacetoxyborohydride (STAB) is sterically bulky and electron-deficient, making it less nucleophilic than NaBH4. It reduces iminium ions rapidly but reacts negligibly with ketones at room temperature [3].
Setup: Flame-dry a round-bottom flask and purge with nitrogen. Add a magnetic stir bar.
Dissolution: Dissolve N-Boc-4-piperidone (1.2 mmol) and 1,2,3,4-tetrahydroisoquinoline (1.0 mmol) in DCE (5 mL, 0.2 M concentration).
Acidification: Add glacial acetic acid (1.0-2.0 mmol). Note: This catalyzes iminium ion formation.
Reaction: Stir for 15-30 minutes at room temperature to establish the hemiaminal/iminium equilibrium.
Reduction: Add STAB (1.5 mmol) in a single portion.
Observation: Mild effervescence may occur.
Monitoring: Stir at room temperature for 12–16 hours. Monitor by TLC or LC-MS.
Target Mass: Look for [M+H]+ corresponding to the coupled product.
Quench: Quench by slowly adding saturated aqueous NaHCO3 (10 mL). Stir for 20 minutes until gas evolution ceases.
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, filter, and concentrate.
Purification: The crude material is often clean enough for the next step. If necessary, purify via flash chromatography (SiO2, Hexanes/EtOAc or DCM/MeOH).
Protocol B: Titanium-Mediated Reductive Amination
Best for: Sterically hindered amines, acid-sensitive protecting groups (where AcOH is contraindicated), or unreactive ketones.
Mechanism: Titanium(IV) isopropoxide acts as a strong Lewis acid and water scavenger, driving the equilibrium toward the iminium species/titanium-amine complex before the reducing agent is added [4].
Reagents & Materials
Amine: 1,2,3,4-Tetrahydroisoquinoline (1.0 equiv)
Ketone: N-Boc-4-piperidone (1.1 equiv)
Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)4) (1.2 – 1.5 equiv)
Reductant: Sodium Borohydride (NaBH4) (1.5 equiv) Note: STAB is not used here; the cheaper NaBH4 suffices because the Ti-complex is pre-formed.
Solvent: Neat (preferred) or THF.
Step-by-Step Procedure
Complexation: In a dry vial under nitrogen, mix the amine (1.0 mmol) and ketone (1.1 mmol).
Lewis Acid Addition: Add Ti(OiPr)4 (1.5 mmol) neat.
Note: The mixture will likely become viscous. If stirring is difficult, add a minimal amount of dry THF (1-2 mL).
Incubation: Stir the mixture at room temperature for 4–6 hours (or overnight). This ensures complete conversion to the iminium/titanium species.
Dilution: Dilute the reaction mixture with absolute ethanol or THF (5 mL).
Reduction: Cool the flask to 0°C. Add NaBH4 (1.5 mmol) portion-wise. Allow to warm to RT and stir for 2–4 hours.
Hydrolysis (Critical Step): Quench by adding water (2 mL). A heavy white precipitate (TiO2) will form.
Tip: To aid filtration, add 1N NaOH or saturated Rochelle’s salt solution and stir vigorously for 1 hour. This breaks down the titanium emulsions.
Workup: Filter the mixture through a pad of Celite to remove titanium salts. Wash the pad with EtOAc.
Extraction: Dry the filtrate over Na2SO4 and concentrate.
Data Summary & Condition Selection
Use the following decision matrix to select the appropriate protocol for your specific derivative.
Parameter
Protocol A (STAB)
Protocol B (Ti-Mediated)
Reaction pH
Slightly Acidic (pH 5-6)
Neutral / Basic
Water Sensitivity
Tolerant (STAB is stable)
High (Ti(OiPr)4 hydrolyzes)
Steric Tolerance
Moderate
High
Workup Difficulty
Low (Simple extraction)
Medium (Titanium filtration)
Typical Yield
75 - 90%
65 - 85%
Cost
Higher (STAB reagent)
Lower (NaBH4 is cheap)
Decision Logic Diagram
Figure 2: Decision matrix for selecting the optimal reductive amination protocol.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion
Incomplete iminium formation.
Increase reaction time before adding reductant. Add molecular sieves (4Å) to remove water.
Use saturated Rochelle's salt (potassium sodium tartrate) or 10% NaOH during quench. Stir until layers separate clearly.
Starting Material Remains
Equilibrium favors ketone.
Add excess amine (1.5 eq) or ketone (1.5 eq). Switch to DCE solvent (often faster than THF).[3]
Safety & Handling
Sodium Triacetoxyborohydride (STAB): Releases acetic acid upon hydrolysis. Irritant. Handle in a fume hood.
Titanium(IV) Isopropoxide: Moisture sensitive. Corrosive. Causes severe eye irritation.
1,2-Dichloroethane (DCE): Carcinogen and highly toxic. Use strictly in a fume hood. DCM or THF can often be substituted if toxicity is a major concern, though reaction rates may decrease.
References
Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline Antimycotics. Archiv der Pharmazie, 2016 .
Tetrahydroisoquinoline and Piperidine Scaffolds in Medicinal Chemistry. ChemistryOpen, 2024 .
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 1996 , 61, 3849-3862.[4][5]
Optimizing reaction conditions for 4-Chloro-2-(piperidin-4-yl)pyridine synthesis
This guide is structured as a Tier 2/3 Technical Support resource, designed for researchers encountering specific selectivity or yield issues. It prioritizes the "Golden Route" (using a bromo-chloro precursor) while prov...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a Tier 2/3 Technical Support resource, designed for researchers encountering specific selectivity or yield issues. It prioritizes the "Golden Route" (using a bromo-chloro precursor) while providing detailed troubleshooting for the more common, yet problematic, dichloro route.
Subject: Optimization of Regioselective Coupling and Chlorination Protocols
Target Molecule: 4-Chloro-2-(1-PG-piperidin-4-yl)pyridine (where PG = Protecting Group, typically Boc/Cbz)
Case ID: SYN-PYR-042
Executive Summary: Route Selection Strategy
Achieving the correct regiochemistry is the primary challenge in synthesizing 4-chloro-2-substituted pyridines. The electronic bias of the pyridine ring naturally favors nucleophilic attack and oxidative addition at the C4 position in symmetric dihalides.
To ensure success, select your synthetic strategy based on the available starting materials:
Route
Starting Material
Strategy
Pros
Cons
A (Recommended)
2-Bromo-4-chloropyridine
Kinetic Selectivity
High Regioselectivity (C2 > C4). Br reacts faster than Cl.[1]
Starting material is slightly more expensive.
B (Common)
2,4-Dichloropyridine
Ligand Control
Low Cost. Readily available.
High Risk. Naturally favors C4 coupling. Requires specific ligands to force C2.
Harsh conditions (POCl3) often remove acid-labile protecting groups (Boc).
Module 1: The "Golden Route" (Kinetic Selectivity)
Protocol: Suzuki-Miyaura Coupling of 2-Bromo-4-chloropyridine
Objective: Selectively couple the piperidine boronate at C2 while leaving the C4-chlorine intact.
The Science (Why this works)
Palladium-catalyzed oxidative addition is sensitive to the carbon-halogen bond strength. The C–Br bond (approx. 68 kcal/mol) is weaker than the C–Cl bond (approx. 81 kcal/mol). By using 2-bromo-4-chloropyridine, you exploit this kinetic difference. The catalyst inserts into the C-Br bond at C2 rapidly, preserving the C4-Cl for future functionalization.
Q: I see small amounts of di-coupled product (piperidine at both C2 and C4).
Cause: Reaction temperature too high or excess boronate used.
Fix: Reduce temperature to 70 °C and strictly limit boronate to 1.05 equiv. Monitor by LCMS hourly.
Q: The reaction is sluggish.
Cause: Catalyst deactivation or poor solubility.
Fix: Switch base to K₃PO₄ (anhydrous) and add 5% water to the dioxane. Ensure the system is thoroughly degassed (oxygen poisons Pd(0)).
Module 2: The "Problem Route" (2,4-Dichloropyridine)
Protocol: Forcing C2 Selectivity on a Dichloro Substrate
Warning: In 2,4-dichloropyridine, the C4 position is electronically activated (para to nitrogen) and less sterically hindered. Standard Suzuki conditions often yield the C4-substituted product (wrong isomer) or a mixture.
Decision Logic & Pathway Visualization
The following diagram illustrates the divergent pathways based on starting material and ligand choice.
Caption: Figure 1. Regioselectivity decision tree. Note that 2,4-dichloropyridine naturally favors C4 coupling, making it a risky starting material for this specific target.
Troubleshooting Guide (Route B)
Q: I used 2,4-dichloropyridine and obtained the 4-piperidine isomer. Can I salvage it?
Answer: No. You cannot migrate the substituent. You must restart.
Workaround: If you must use 2,4-dichloropyridine, try using Xantphos as a ligand.[2] Some literature suggests bidentate ligands with large bite angles can shift preference to C2, though yields are often lower than using the bromo-precursor.
Module 3: Chlorination Protocol (De Novo Synthesis)
Protocol: Deoxychlorination of 2-(1-Boc-piperidin-4-yl)pyridin-4-one.
Context: This route guarantees the correct isomer structure but poses stability risks for protecting groups.
Protocol Steps
Setup: Suspend 2-(1-Boc-piperidin-4-yl)pyridin-4-one in Toluene or Acetonitrile.
Base (Optional): DIPEA (1.0 equiv) can buffer the reaction, but is not strictly necessary.
Heat: Reflux (80–100 °C) for 2–4 hours.
Critical FAQ: Protecting Group Stability
Q: My Boc group disappeared after the POCl₃ reaction. Why?
Analysis: POCl₃ reacts with trace water or hydroxyl groups to generate HCl gas in situ. Boc (tert-butyloxycarbonyl) is highly acid-labile and will cleave under these conditions, yielding the free amine hydrochloride salt.
Solution 1 (Reprotection): Allow the Boc to cleave. Isolate the 4-chloro-2-(piperidin-4-yl)pyridine as the HCl salt. Perform a standard Boc-protection (Boc₂O, TEA, DCM) in the next step.
Solution 2 (Alternative PG): Use a Cbz (benzyloxycarbonyl) or Benzyl (Bn) protected piperidine starting material. These groups are stable to POCl₃/HCl conditions.
Summary Data Table: Reaction Condition Comparison
Variable
Route A (Bromo-Chloro)
Route B (Dichloro)
Route C (POCl3)
Selectivity
High (C2)
Poor (Favors C4)
Perfect (Structural)
Yield
75–90%
30–50% (of desired isomer)
80–95%
Key Risk
Over-coupling (rare)
Wrong Regioisomer
Boc Deprotection
Cost
$
$
Recommendation
Primary Choice
Avoid if possible
Good alternative
References & Authoritative Grounding[5][6]
Regioselectivity in Dihalopyridines:
Context: Explains the reactivity order (Br > Cl) and the electronic preference of C4 in dichloro-systems.
Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (See Chapter on Pyridines: Halogen Reactivity).
Suzuki Coupling of 2-Bromo-4-chloropyridine:
Context: Confirms the utility of bromo-chloro pyridines for site-selective coupling.
Source: BenchChem Application Notes.[4] Suzuki Coupling of 2-Bromo-4-methylpyridine (Analogous reactivity).
Ceritinib Intermediate Synthesis:
Context: While Ceritinib uses a phenyl-piperidine, the chemistry of the 2,4-dichloropyrimidine/pyridine core shares the same regiochemical challenges (C4 vs C2 selectivity).
Source: Marsilje, T. H., et al. (2013). Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor (LDK378). Journal of Medicinal Chemistry, 56(14), 5675-5690.
POCl3 Chlorination & Boc Stability:
Context: Documentation of Boc cleavage during POCl3 mediated chlorination.
Source: ResearchGate Discussions / Organic Syntheses Protocols on Dehydroxy-chlorination of 2-oxoazaheterocycles.
Technical Support Center: Synthesis of 4-Chloro-2-(piperidin-4-yl)pyridine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2-(piperidin-4-yl)pyridine. This document provides in-depth troubleshooting gu...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2-(piperidin-4-yl)pyridine. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and impurities encountered during its synthesis. The information herein is grounded in established principles of organic chemistry and supported by relevant literature to ensure scientific integrity and practical utility.
Introduction to the Synthesis
The synthesis of 4-Chloro-2-(piperidin-4-yl)pyridine is a critical process in the development of various pharmaceutical agents. A common and logical synthetic approach is the nucleophilic aromatic substitution (SNAr) reaction between a dihalopyridine and a piperidine derivative. Specifically, the reaction of 2,4-dichloropyridine with 4-aminopiperidine or a protected version thereof, followed by deprotection, presents a feasible route. The regioselectivity of this reaction is governed by the electronic properties of the pyridine ring, where the C2 and C4 positions are activated towards nucleophilic attack.[1][2]
This guide will focus on a plausible and widely applicable synthetic strategy and the common impurities that may arise.
Plausible Synthetic Route
A likely synthetic pathway involves the reaction of 2,4-dichloropyridine with a protected piperidine, such as N-Boc-4-aminopiperidine, followed by deprotection of the piperidine nitrogen.
Diagram of the Proposed Synthetic Pathway
Caption: A systematic approach to troubleshooting incomplete reactions.
FAQ 3: Formation of Di-substituted Impurity
Question: I am observing a di-substituted impurity in my product mixture. How is this formed and how can I minimize it?
Answer: The formation of a di-substituted product, where two molecules of the piperidine derivative have reacted with one molecule of 2,4-dichloropyridine, is a common side reaction.
Reaction Mechanism: After the first nucleophilic substitution at the more reactive C2 position of 2,4-dichloropyridine, the resulting product, 4-chloro-2-(N-Boc-4-amino)piperidyl-pyridine, can act as a nucleophile itself if the piperidine nitrogen is not fully protected or if the protecting group is labile under the reaction conditions. The remaining chloro group at the C4 position can then undergo a second substitution.
Troubleshooting:
Stoichiometry Control: Use a slight excess of the 2,4-dichloropyridine to favor the mono-substitution product.
Controlled Addition: Add the N-Boc-4-aminopiperidine slowly to the reaction mixture containing 2,4-dichloropyridine to maintain a low concentration of the nucleophile.
Protecting Group Stability: Ensure the N-Boc protecting group is stable under the reaction conditions. If not, consider a more robust protecting group.
FAQ 4: Dehalogenation Impurity
Question: I have identified an impurity that appears to be the dehalogenated product (2-(piperidin-4-yl)pyridine). What causes this?
Answer: Dehalogenation, the replacement of a halogen atom with a hydrogen atom, can occur under certain reaction conditions.
Catalytic Hydrogenation: If a palladium catalyst is used in a subsequent step (e.g., for deprotection) and hydrogen is present, reductive dehalogenation of the chloro group can occur.
[3]* Basic Conditions: In some cases, strong bases at high temperatures can promote dehalogenation.
Troubleshooting:
Avoid Reductive Conditions: If the chloro-substituent is desired in the final product, avoid using catalytic hydrogenation in the presence of a palladium catalyst.
Milder Deprotection: For the deprotection of the Boc group, use acidic conditions (e.g., TFA or HCl in an inert solvent) that are less likely to cause dehalogenation.
Table of Common Impurities and Analytical Signatures
Impurity Name
Plausible Structure
Formation Pathway
1H NMR Signature (Anticipated)
Mass Spec (m/z) [M+H]+
Unreacted 2,4-Dichloropyridine
Cl-C5H3N-Cl
Incomplete reaction
Aromatic signals corresponding to the dichloropyridine skeleton.
148
Di-substituted Product
(C5H10N)-C5H3N-(NC5H10)
Over-reaction
Absence of the C-Cl bond. Increased number of piperidine protons relative to pyridine protons.
~300+ (depending on piperidine derivative)
Dehalogenated Product
C5H4N-(C5H10N)
Reductive dehalogenation
Presence of an additional aromatic proton in place of the chloro group.
163
Isomeric Product
2-Chloro-4-(piperidin-4-yl)pyridine
Reaction with isomeric dichloropyridine starting material
Different chemical shifts in the aromatic region of the 1H NMR spectrum compared to the desired product.
197
Analytical and Purification Protocols
Protocol 1: HPLC-MS Method for Impurity Profiling
A robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method is crucial for identifying and quantifying impurities.
[4][5]
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A typical gradient might be 5% to 95% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm and Mass Spectrometry (ESI+).
Protocol 2: Purification by Column Chromatography
Flash column chromatography is an effective method for purifying the crude product.
[6]
Stationary Phase: Silica gel (230-400 mesh).
Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The polarity should be gradually increased to elute the desired product while separating it from less polar (e.g., unreacted starting material) and more polar (e.g., di-substituted product) impurities. A small amount of triethylamine (0.1-1%) can be added to the mobile phase to prevent tailing of the basic product on the acidic silica gel.
Conclusion
The synthesis of 4-Chloro-2-(piperidin-4-yl)pyridine, while straightforward in principle, requires careful control of reaction conditions to minimize the formation of impurities. By understanding the potential side reactions and implementing robust analytical and purification protocols, researchers can consistently obtain this important pharmaceutical intermediate with high purity. This guide provides a framework for troubleshooting common issues and should serve as a valuable resource for scientists in the field.
References
Cholli, A. L., & Pennino, D. J. (1988). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Applied Spectroscopy, 42(6), 1004-1008.
Esmans, E. L., et al. (1987). Analysis of Substituted Pyridine-C-Nucleosides by Direct Liquid Introduction Liquid Chromatography/Mass Spectrometry. Nucleosides and Nucleotides, 6(1-2), 865-868.
Rajasekhar, D., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 494-498.
Gromann, A., et al. (2019). Purity determination of the starting materials used in the synthesis of pharmaceutical substances. Acta Poloniae Pharmaceutica, 76(3), 475-483.
Rubiralta, M., Giralt, E., & Diez, A. (1991).
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
SpectraBase. (n.d.). Piperidine. Retrieved from [Link]
Gao, Y., et al. (2017). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 22(10), 1695.
Riebel, P., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2516-2525.
The Organic Chemistry Tutor. (2019, January 19).
CN103360306A. (2013). Method for synthesizing 4-chloro-pyridine.
BenchChem. (2025). Troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis.
Rahaim, R. J., & Maleczka, R. E. (2011). Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS) under palladium catalysis. Tetrahedron Letters, 52(33), 4304-4307.
BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
Tlosto, I., et al. (2021). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. Molecules, 26(6), 1573.
Kushnir, M. M., et al. (2010). Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(3), 353-361.
Al-kabban, M., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 16(1), 1-13.
Kumar, A., et al. (2013). Impurities in Pharmaceuticals- A Review. International Journal of Pharmaceutical Erudition, 3(4), 1-10.
Veeprho. (2024, September 11). Sources and Types of Impurities in Pharmaceutical Substances.
Wang, Y., et al. (2025). Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4– and HO2–. Environmental Science & Technology.
Al-Zaydi, K. M. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(6), 384-397.
Groman, A., et al. (2019). Purity determination of the starting materials used in the synthesis of pharmaceutical substances. Acta Poloniae Pharmaceutica, 76(3), 475-483.
Bak, J., et al. (2013). Amination of 2-halopyridines. Tetrahedron, 69(48), 10477-10483.
Organic Chemistry Explained. (2018, October 17).
Kappe, C. O. (2008). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synlett, 2008(11), 1599-1602.
Chambers, R. D., et al. (1980). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 426-431.
Wikipedia. (n.d.). Pyridine.
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes.
BenchChem. (2025). Best practices for handling anhydrous reactions for pyridine synthesis.
CN102304082A. (2012). Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
Bagley, M. C., et al. (2015). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Synthesis, 47(11), 1619-1626.
DE3245950A1. (1984). Process for the preparation of substituted pyridines.
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes.
Purification challenges for basic pyridine compounds by column chromatography.
Ticket ID: PYR-808 | Status: Open | Priority: High Topic: Troubleshooting tailing, retention, and recovery issues in silica chromatography. Executive Summary: The "Silanol Trap" Pyridine and its derivatives ( ) present a...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: PYR-808 | Status: Open | Priority: High
Topic: Troubleshooting tailing, retention, and recovery issues in silica chromatography.
Executive Summary: The "Silanol Trap"
Pyridine and its derivatives (
) present a classic chromatographic challenge: Peak Tailing . This is not a failure of your technique, but a fundamental acid-base mismatch.
Standard silica gel is acidic (
) due to surface silanol groups (). Basic pyridines protonate upon contact, forming pyridinium ions that ionically bind to deprotonated silanols (). This secondary interaction (ionic retention) competes with the primary interaction (adsorption), causing the characteristic "shark fin" peak shape (tailing) and yield loss.
This guide details the three field-proven protocols to neutralize this interaction: Amine Modifiers , Alternative Stationary Phases , and Solvent Engineering .
Module 1: The Standard Protocol (Silica + Triethylamine)
User Question: "My pyridine derivative is streaking from the baseline to the solvent front. How do I fix this on a standard silica column?"
The Solution: You must mask the silanol sites. The industry standard is Triethylamine (TEA) . TEA is a stronger base than most pyridines; it saturates the acidic silanol sites, allowing your product to interact only with the neutral silica surface.
Protocol A: The Mobile Phase Additive (Standard)
Use this for routine purifications where the product is stable to base.
Preparation: Add 1% to 3% (v/v) Triethylamine (TEA) to both your non-polar (e.g., Hexane/DCM) and polar (e.g., EtOAc/MeOH) solvent reservoirs.
Equilibration: Flush the column with 3-5 Column Volumes (CV) of the starting mobile phase with TEA before loading the sample.
Elution: Run the gradient as normal.
Note: TEA will increase the
of your compound significantly. You may need to lower the polarity of your solvent system compared to the TLC results.[1]
Protocol B: The "Pre-Flush" Method (High Sensitivity)
Use this if you are concerned about TEA co-eluting with your product or interfering with MS detection.
The Flush: Before loading the sample, flush the packed column with 5% TEA in Hexane (or DCM) for 3 CVs.
The Wash: Flush with pure solvent (no TEA) for 2 CVs to remove bulk TEA, leaving only the TEA bound to the active silanol sites.
The Run: Load your sample and elute with a standard TEA-free solvent system.
Decision Logic: Troubleshooting Flowchart
Figure 1: Decision matrix for selecting the correct purification mode based on compound behavior and solubility.
Module 2: The "Dissolving Silica" Hazard
User Question: "I am using DCM:MeOH (9:1) with Ammonium Hydroxide, and I see white precipitate in my fractions. What is happening?"
The Diagnosis: You are dissolving your stationary phase.
While Methanol is an excellent solvent, standard "irregular" (granular) silica gel begins to dissolve in Methanol concentrations >10-15%, especially when the pH is high (due to
or TEA). The "white solid" in your tubes is dissolved silica precipitating back out.
The Fix:
Switch to Spherical Silica: Spherical silica is manufactured differently (not ground down) and is significantly more resistant to methanol dissolution than granular silica [1].
The "Ammonia in MeOH" Trick: Do not use aqueous Ammonium Hydroxide (
) if possible, as the water content deactivates silica. Instead, purchase or prepare 7N in Methanol .
Recipe: Use DCM : (7N
in MeOH).
Limit: Keep the MeOH portion below 10% if using granular silica.[2]
Module 3: Alternative Stationary Phases
User Question: "TEA didn't work. The spots are still broad, or my compound degrades."
When "masking" the silanols fails, you must remove them from the equation entirely.
Feature
Standard Silica + TEA
Amine-Functionalized Silica (NH2)
Neutral Alumina
Surface pH
Acidic (masked by base)
Basic (chemically bonded)
Neutral (pH ~7.0)
Mechanism
Adsorption + Ionic Suppression
Adsorption only (H-bonding)
Adsorption
Use Case
General Pyridines
Labile/Sensitive Pyridines
Acid-Sensitive Compounds
Solvent Compatibility
High (DCM/MeOH/EtOAc)
High (Avoid aldehydes/ketones)
High
Cost
Low
High
Medium
Recommendation: For high-value intermediates that degrade on silica, Amine-Functionalized Silica is the "Gold Standard." It requires no mobile phase additives (no TEA removal needed later) and behaves like a "permanently deactivated" silica column [2].
Module 4: Workup & Recovery (Removing the Additives)
User Question: "I purified my compound, but the NMR shows massive TEA peaks. How do I get rid of it?"
Triethylamine (bp 89 °C) is theoretically volatile, but it forms salts and hydrogen bonds that make it stubborn on a rotovap.
Protocol: The Azeotrope Method
Do not rely on heat alone. You must use azeotropic distillation to drag the amine out.
Dissolve: Take your concentrated product (containing TEA) and dissolve it in DCM .
Add: Add a portion of Toluene (approx. equal volume to the DCM).
Evaporate: Rotovap down. The Toluene/TEA azeotrope helps carry off the amine.
Repeat: Repeat 2-3 times.
Final Dry: Dissolve in pure DCM and rotovap one last time to remove residual toluene.
Protocol: The HCl Wash (Stable Compounds Only)
If your pyridine is not acid-sensitive:
Dissolve the fraction in EtOAc or DCM.
Wash with 1M HCl (The pyridine goes into the water; non-basic impurities stay in organic).
Basify the aqueous layer with NaHCO3 or NaOH until pH > 9.
Extract back into DCM. This removes all TEA (which remains in the water or is washed away) and non-basic grease.
References
Biotage. (2023).[4] Does methanol really dissolve silica during flash column chromatography? Retrieved from [Link]
Teledyne ISCO. (2023). RediSep Alumina Columns: Basic and Neutral.[5] Retrieved from [Link]
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925.
How to improve the yield of 4-chloropyridine substitution reactions
The following guide serves as a Technical Support Center for researchers optimizing 4-chloropyridine substitution reactions. It is designed to troubleshoot specific yield-limiting factors using mechanistic insights and v...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a Technical Support Center for researchers optimizing 4-chloropyridine substitution reactions. It is designed to troubleshoot specific yield-limiting factors using mechanistic insights and validated protocols.
Before addressing specific protocols, users must understand the primary cause of yield loss: Self-Quaternization .
Unlike its 2-chloro isomer, 4-chloropyridine (free base) is structurally predisposed to intermolecular polymerization. The nitrogen of one molecule attacks the electron-deficient C-4 position of another, displacing chloride. This forms 4-(4'-pyridyl)pyridinium chloride , a water-soluble salt often mistaken for product or decomposition trash.
The Trap: Storing 4-chloropyridine as a free base (oil/liquid) leads to rapid dimerization, especially if traces of solvent or moisture are present.
The Fix: Always store and handle the precursor as 4-Chloropyridine Hydrochloride (4-ClPy·HCl) . Only generate the free base in situ or immediately prior to reaction.
Troubleshooting Guide (FAQ & Diagnostics)
Ticket #001: "My starting material disappears, but I don't see the product."
Diagnosis: You likely triggered the polymerization pathway described above.
Root Cause: Using the free base without immediate reaction or allowing the reaction mixture to stand at ambient temperature in a concentrated state.
Solution:
Use the Salt: Weigh out 4-ClPy·HCl directly.
Solvent Switch: If your nucleophile allows, use non-polar solvents (Toluene, DCM) where the polymeric salt precipitates out (if it forms), or protic solvents (EtOH, n-BuOH) where the intended substitution is faster.
Concentration Control: High concentrations favor bimolecular polymerization. Dilute the reaction slightly (0.1 M – 0.2 M).
Ticket #002: "Reaction with aniline is sluggish/stalled."
Diagnosis: Insufficient electrophilicity of the pyridine ring.[1]
Root Cause: The pyridine ring is electron-deficient, but 4-chloropyridine is less reactive than 4-chloropyrimidine. Neutral anilines are weak nucleophiles.
Solution:
Acid Catalysis: Do not add excess base initially. Add a catalytic amount of acid (or rely on the HCl from the starting material).[2] Protonation of the pyridine nitrogen lowers the LUMO energy, significantly activating the C-4 position toward nucleophilic attack.
Protocol: Reflux in ethanol/water with 1.0 eq 4-ClPy·HCl and 1.0 eq Aniline. The HCl released acts as the autocatalyst.
Ticket #003: "I have product, but I lose it during aqueous workup."
Diagnosis: High water solubility of 4-aminopyridines.
Root Cause: The pyridine nitrogen makes the product basic and polar. In acidic/neutral water, it stays in the aqueous phase.
Solution:
Salting Out: Saturate the aqueous phase with NaCl or
.
pH Adjustment: Ensure pH > 10 before extraction.
Solvent Selection: Use n-Butanol or Chloroform/Isopropanol (3:1) for extraction, not just Ethyl Acetate or Ether.
Visualizing the Pathways
The following diagram illustrates the competition between the desired substitution and the yield-killing polymerization.
Caption: Kinetic competition between self-quaternization (red) and desired substitution (blue).
Standard Operating Procedures (SOPs)
Protocol A: Acid-Mediated Nucleophilic Substitution (The "Salt" Method)
Best for: Anilines, Phenols, and Thiols.
This method leverages the acidity of the starting material to activate the ring.
Setup: In a round-bottom flask, suspend 4-Chloropyridine HCl (1.0 equiv) in n-Butanol or Ethoxyethanol (0.5 M concentration).
Nucleophile: Add the amine/aniline (1.1 equiv). Do not add TEA or DIPEA yet.
Reaction: Heat to reflux (110–130 °C). The mixture will initially be heterogeneous but should clear as the salt dissolves and reacts.
Mechanism:[1][3][4] The HCl from the starting material protonates the pyridine nitrogen, activating it for
Best for: Sterically hindered amines or electron-rich substrates where
fails.
Component
Recommendation
Function
Catalyst
(1-2 mol%)
Source of Pd(0)
Ligand
BINAP or Xantphos (2-4 mol%)
Bidentate ligands prevent catalyst poisoning by pyridine N.
Base
or (1.5 equiv)
Strong base required for catalytic cycle.
Solvent
Toluene or Dioxane
Non-polar, high boiling point.
Procedure:
Charge flask with 4-ClPy·HCl (1.0 eq), Amine (1.2 eq), Base (2.5 eq - extra base needed to neutralize HCl salt), Catalyst, and Ligand.
Evacuate and backfill with Nitrogen (3x).
Add anhydrous solvent (degassed).
Heat to 100 °C for 12–18 hours.
Filter through Celite and concentrate.
Yield Optimization Data Matrix
Variable
Condition
Impact on Yield
Causality
Stoichiometry
Excess Nucleophile (2-3 eq)
High ()
Drives equilibrium; scavenges HCl generated.
Temperature
Microwave (140°C, 20 min)
High ()
Overcomes activation energy barrier quickly, minimizing time for polymerization.
Solvent
Water (with surfactant/acid)
Med-High ()
"On-water" effect can accelerate reaction; environmentally benign.
Leaving Group
Switch to 4-Bromopyridine
Low ()
4-Br is more unstable (polymerizes faster) than 4-Cl. Stick to Chloro.
References
Wibaut, J. P., & Broekman, F. W. (1939). The polymerisation of 4-chloropyridine. Recueil des Travaux Chimiques des Pays-Bas. Retrieved from [Link]
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: PD-PYR-001
Subject: Troubleshooting Low Reactivity & Catalyst Deactivation in Pyridine Scaffolds
Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary: The "Pyridine Paradox"
Pyridines represent a unique challenge in cross-coupling: they are electronically deactivated (electron-deficient) toward oxidative addition yet electronically hyper-active (Lewis basic) toward catalyst poisoning.
If your reaction is stalling, it is likely due to one of three specific failure modes:
Catalyst Sequestration: The pyridine nitrogen binds to Pd(II), displacing ligands and shutting down the cycle.
Protodeboronation: In Suzuki couplings, 2-pyridyl boronic acids decompose faster than they transmetallate.
Reductive Elimination Stalling: In Buchwald-Hartwig aminations, the electron-deficient ring creates a high energy barrier for the final bond-forming step.
Module 1: Catalyst Arrest (The Coordination Problem)
Symptom: The reaction turns black (Pd precipitation) immediately, or no conversion is observed despite high temperature.
Root Cause:
Palladium is a soft Lewis acid; Pyridine is a borderline Lewis base. In the absence of a sterically demanding ligand, the pyridine nitrogen coordinates to the palladium center, forming stable, unreactive bis(pyridine)Pd(II) complexes. This is often called the "sink" or "resting state" that removes active catalyst from the cycle.
Troubleshooting Protocol
Q: Why did my standard Pd(PPh3)4 or Pd(OAc)2 protocol fail completely?A: These "Generation 1" catalysts are chemically fragile. Pd(OAc)2 requires reduction to Pd(0) to become active. Pyridine inhibits this reduction or traps the resulting Pd(0) before the phosphine ligand can bind.
Corrective Action:
Switch to Precatalysts that generate the active L-Pd(0) species immediately upon heating, preventing pyridine interference.
Recommendation A (The "Throw-Away" Ligand): Use Pd-PEPPSI-IPent or Pd-PEPPSI-IPr .
Mechanism:[1][2][3][4][5][6] These catalysts come pre-loaded with a 3-chloropyridine ligand.[7] This "dummy" ligand stabilizes the precatalyst but is bulky enough to be "thrown away" (dissociated) upon heating, creating a vacant site for the oxidative addition of your substrate.
Recommendation B (The Palladacycle): Use Buchwald G3 or G4 Precatalysts (e.g., XPhos Pd G4).
Mechanism:[1][2][3][4][5][6] These contain a bulky aminobiphenyl backbone that sterically occludes the Pd center, making it physically impossible for the pyridine nitrogen to coordinate and poison the catalyst.
Visualization: The Poisoning Pathway vs. Productive Cycle
Caption: Figure 1. The kinetic competition between productive oxidative addition and non-productive coordination (poisoning). Bulky ligands block the red path.
Module 2: Suzuki-Miyaura Coupling (The Unstable Nucleophile)
Symptom: The halide starting material remains untouched, but the boronic acid has disappeared from the LCMS trace.
Root Cause:Protodeboronation .
2-Pyridyl boronic acids are notoriously unstable.[8] Under neutral or basic conditions, they form a zwitterionic intermediate where the nitrogen protonates and the boron hydrolyzes.[8] The C-B bond then breaks, releasing the pyridine ring as a byproduct (H-Pyridine) rather than coupling.
Data: Stability of Pyridyl Boron Species
Boron Species
Stability
Reactivity
Recommendation
2-Pyridyl Boronic Acid
Very Low
High
Avoid. Decomposes in minutes in aqueous base.
2-Pyridyl Pinacol Ester
Low/Medium
Medium
Usable only under anhydrous conditions.
MIDA Boronate
High
Low (Slow Release)
Gold Standard for difficult 2-pyridyl couplings.
BF3K Salt
High
Medium
Good alternative, requires specific solubility conditions.
Troubleshooting Protocol
Q: How do I couple a 2-pyridyl boron species without it decomposing?A: You must throttle the release of the active boronic acid or remove water.
Protocol Adjustment:
Switch to MIDA Boronates: These slowly hydrolyze, keeping the concentration of free boronic acid low (below the threshold for rapid decomposition) but high enough for transmetallation.
The "Dry" Method: If you must use the Pinacol ester, use anhydrous conditions.
Base: K3PO4 (finely ground, anhydrous).
Solvent: Dioxane/Toluene (Dry).
Additive: Copper(I) salts (CuCl, 10-20 mol%) can facilitate the transmetallation of 2-pyridyl boronates via a "Cu-effect," bypassing the slow Pd-transmetallation step.
Symptom: No product formation with chloropyridines; or significant hydrodehalogenation (reduction) of the starting material.[9]
Root Cause:
Oxidative Addition: Chloropyridines are sluggish electrophiles.
Reductive Elimination: The electron-deficient pyridine ring pulls density away from the Pd center, strengthening the Pd-N bond and making the final release of the product difficult.
Troubleshooting Protocol
Q: Which ligand should I use for aminating a chloropyridine?A: Do not use PPh3 or dppf. You need specific dialkylbiaryl phosphines.
Primary Amines: Use BrettPhos or Pd-PEPPSI-IPent . These are bulky enough to prevent bis-coordination of the amine but flexible enough to force reductive elimination.
Secondary Amines: Use RuPhos . It is universally excellent for secondary amines due to its specific steric pocket.
Visualization: Optimization Decision Tree
Caption: Figure 2. Decision logic for selecting the correct protocol based on substrate class and failure mode.
Standard Operating Procedure: The "Universal" Screen
For difficult pyridine couplings where standard methods have failed.
Scope: 2-Chloropyridines, 2-Pyridyl boronates, or Amination of Pyridines.
Reagents:
Catalyst:Pd-PEPPSI-IPent (1-2 mol%) OR XPhos Pd G4 (1-2 mol%).
Base: K2CO3 (mild) or KOtBu (strong) - Note: Use K3PO4 for boronic acids.
Solvent: 1,4-Dioxane (Anhydrous).
Step-by-Step Protocol:
Charge: In a glovebox or under active N2 flow, add the Pd-Precatalyst (1.0 equiv relative to Pd loading), Electrophile (1.0 equiv), and Nucleophile (1.2 - 1.5 equiv) to a reaction vial.
Base Addition: Add Base (2.0 - 3.0 equiv).
Critical: If using a boronic acid, ensure the base is finely ground.
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).
Degas: Sparge with Nitrogen/Argon for 5 minutes. Oxygen is lethal to the active catalytic species generated by G4/PEPPSI catalysts.
Activation: Seal the vial and heat to 80°C .
Why? PEPPSI and G4 catalysts require thermal activation to release the "dummy" ligand and enter the cycle. Room temperature is often insufficient for activation.
Monitoring: Check LCMS at 1 hour. If <10% conversion, raise temperature to 100°C.
References
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Kumada-Corriu Cross-Coupling Reactions. Chemistry – A European Journal. Link
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Design and Synthesis of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science. Link
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society. Link
Knapp, D. M., et al. (2010). MIDA Boronates: Durable and Highly Selective Reagents for Suzuki-Miyaura Couplings. Journal of the American Chemical Society. Link
Paul, F., et al. (2014). Mechanism of the Oxidative Addition of Chloropyridines to Palladium. Organometallics. Link
Scale-up challenges for the synthesis of 4-Chloro-2-(piperidin-4-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-Chloro-2-(piperidin-4-yl)pyridine...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-Chloro-2-(piperidin-4-yl)pyridine. As a key intermediate in pharmaceutical development, robust and scalable synthesis of this compound is critical. This document, curated by our senior application scientists, offers practical, field-tested insights to overcome common challenges encountered during laboratory and pilot-plant scale-up.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 4-Chloro-2-(piperidin-4-yl)pyridine?
A1: The primary routes involve the coupling of a pyridine precursor with a piperidine synthon. The two most prevalent strategies are:
Nucleophilic Aromatic Substitution (SNAAr): This approach typically involves reacting 2,4-dichloropyridine with 4-aminopiperidine or a protected version. The greater reactivity of the chlorine atom at the 2-position of the pyridine ring facilitates selective substitution.
Palladium-Catalyzed Cross-Coupling Reactions: Methods like the Buchwald-Hartwig amination are employed to couple 4-chloropyridine derivatives with piperidine.[1] This offers a versatile route, though catalyst selection and optimization are crucial.[2]
Q2: I'm seeing low yields in my reaction. What are the likely causes?
A2: Low yields can stem from several factors:
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] If the reaction has stalled, consider extending the reaction time or increasing the temperature.
Side Reactions: The formation of byproducts is a common issue. For instance, in SNAr reactions, disubstitution on the pyridine ring can occur. In cross-coupling reactions, hydrodehalogenation of the starting material can reduce the yield.
Purity of Starting Materials: Impurities in the starting materials, such as water or other nucleophiles, can compete with the desired reaction. Ensure all reagents and solvents are of appropriate purity and are properly dried.[4]
Catalyst Deactivation (for cross-coupling): The palladium catalyst can be sensitive to air and moisture. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Q3: My final product is discolored. What could be the cause and how can I fix it?
A3: Discoloration, often a yellow or brown tint, typically indicates the presence of impurities.[5] Potential causes include:
Oxidation: Piperidine and its derivatives can be susceptible to oxidation.[5] Storing the final product under an inert atmosphere and in a cool, dark place can minimize this.
Residual Palladium: In cross-coupling reactions, residual palladium catalyst can cause discoloration. Treatment with activated carbon or Celite during workup can help remove it.[6]
Byproducts from Starting Materials: Impurities in the starting materials can carry through to the final product.
Purification methods such as recrystallization or column chromatography are effective for removing these colored impurities.[5]
Q4: What are the key safety precautions I should take during this synthesis?
A4: Standard laboratory safety protocols should be followed. Key hazards to be aware of include:
2,4-Dichloropyridine: This starting material is harmful if swallowed and can cause skin and eye irritation.[7] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]
Piperidine: This reagent is flammable and corrosive. It can cause severe skin burns and eye damage. Use in a fume hood away from ignition sources.
Palladium Catalysts: While generally not highly toxic, they can be harmful if inhaled or ingested. Avoid creating dust.[8]
Solvents: Many organic solvents used in the synthesis are flammable and can be harmful. Always consult the Safety Data Sheet (SDS) for each chemical before use.[7][8]
II. Troubleshooting Guides
Problem 1: Formation of Impurities in SNAr Reactions
Symptoms:
Multiple spots on TLC analysis of the crude reaction mixture.
Lower than expected yield of the desired product.
Difficult purification by column chromatography.
Root Causes & Solutions:
Cause
Explanation
Troubleshooting Steps
Di-substitution
The piperidine nucleophile reacts at both the 2- and 4-positions of the 2,4-dichloropyridine.
- Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the piperidine nucleophile. - Lower Reaction Temperature: Running the reaction at a lower temperature can improve selectivity for the more reactive 2-position.
Reaction with Solvent
If using a nucleophilic solvent (e.g., an alcohol), it may compete with the piperidine.
- Use an Inert Solvent: Dichloromethane, toluene, or N,N-dimethylformamide (DMF) are generally suitable choices.[9]
Hydrolysis of Starting Material
Trace amounts of water can lead to the formation of hydroxypyridine byproducts.
- Use Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. Running the reaction under an inert atmosphere is also recommended.
Problem 2: Inefficient Palladium-Catalyzed Cross-Coupling
Symptoms:
Slow or stalled reaction progress.
Significant amount of unreacted aryl halide remaining.
Formation of hydrodehalogenated byproduct.
Root Causes & Solutions:
Cause
Explanation
Troubleshooting Steps
Catalyst Deactivation
The active Pd(0) species is sensitive to oxygen.
- Inert Atmosphere: Degas the solvent and reaction mixture thoroughly and maintain a positive pressure of an inert gas (N₂ or Ar).[6]
Inappropriate Ligand
The choice of phosphine ligand is critical for the efficiency of the Buchwald-Hartwig amination.
- Ligand Screening: Experiment with different ligands. Bulky, electron-rich phosphine ligands like XPhos or BrettPhos are often effective.[6][10]
Incorrect Base
The base plays a crucial role in the catalytic cycle.
- Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used.[6][11] The choice of base can depend on the specific substrates and ligand.
Low Reaction Temperature
Insufficient thermal energy can lead to a slow reaction rate.
- Increase Temperature: Most Buchwald-Hartwig reactions are run at elevated temperatures (80-110 °C).[2]
Problem 3: Difficult Purification of the Final Product
Symptoms:
Product co-elutes with impurities during column chromatography.
Product fails to crystallize or oils out during recrystallization attempts.
Byproducts may have similar polarities to the desired compound, making chromatographic separation challenging.
- Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A shallow gradient elution can sometimes improve separation. - Consider an Alternative Purification Method: If chromatography is ineffective, consider techniques like acid-base extraction to remove basic or acidic impurities.
Product is an Oil or Low-Melting Solid
The physical properties of the product may make crystallization difficult.
- Salt Formation: Convert the basic product to a hydrochloride or other salt, which is often a crystalline solid and easier to purify by recrystallization.
Residual Solvent
Trapped solvent can lower the melting point and make the product appear oily.
- High Vacuum Drying: Dry the product under high vacuum for an extended period, possibly with gentle heating.
III. Experimental Protocols & Methodologies
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution
This protocol outlines a general procedure for the synthesis of 4-Chloro-2-(piperidin-4-yl)pyridine from 2,4-dichloropyridine and 4-aminopiperidine.
Step-by-Step Methodology:
To a solution of 2,4-dichloropyridine (1.0 eq) in an anhydrous solvent such as N,N-dimethylformamide (DMF), add 4-aminopiperidine (1.1 eq) and a base such as potassium carbonate (K₂CO₃) (1.5 eq).[9]
Stir the reaction mixture at room temperature for 12-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.[9]
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed coupling of an aryl halide with piperidine.
Step-by-Step Methodology:
To an oven-dried flask, add the aryl halide (e.g., 2-bromo-4-chloropyridine) (1.0 eq), piperidine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., BINAP, 4-10 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq).
Add an anhydrous, degassed solvent such as toluene.
Heat the reaction mixture to 80-110 °C under an inert atmosphere.
Monitor the reaction progress by TLC or HPLC.
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.
Concentrate the filtrate and purify the residue by column chromatography.
IV. Visualizations
Synthetic Pathways
Caption: Common synthetic routes to 4-Chloro-2-(piperidin-4-yl)pyridine.
Troubleshooting Workflow: Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
V. References
BenchChem. (n.d.). Synthesis and Potential Applications of 2-((4-chlorophenyl)(piperidin-1-yl)methyl)pyridine. Retrieved from
Koyiri, K., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 494-498. Retrieved from
Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from
Safety Data Sheet. (n.d.). 4-. Retrieved from
Fisher Scientific. (2010, November 16). SAFETY DATA SHEET. Retrieved from
ChemicalBook. (n.d.). 2,4-Dichloropyridine synthesis. Retrieved from
Google Patents. (n.d.). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine. Retrieved from
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved from
Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET. Retrieved from
Chemical Insights. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from
PMC. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from
Chempedia - LookChem. (n.d.). Purification of Pyridine. Retrieved from
Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products. Retrieved from
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridine Derivatives
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of substituted pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who en...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of substituted pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the structural elucidation of these important heterocyclic compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why are the aromatic proton signals in my substituted pyridine spectrum overlapping, and how can I resolve them?
A1: Overlapping aromatic signals are a frequent challenge in the ¹H NMR of substituted pyridines due to the similar electronic environments of the ring protons. The nitrogen atom's electronegativity deshields adjacent (α) protons more significantly than those further away (β and γ), but substituent effects can complicate this pattern.[1]
Troubleshooting Strategies:
Solvent Change: Altering the deuterated solvent is a powerful first step. Aromatic solvents like benzene-d₆ can induce significant changes in chemical shifts through anisotropic effects, often resolving overlapping peaks.[2] Other useful solvents include acetone-d₆ and methanol-d₆.
Higher Magnetic Field: If accessible, acquiring the spectrum on a higher field NMR spectrometer will increase chemical shift dispersion, potentially resolving the overlap.
2D NMR Techniques: Two-dimensional NMR is indispensable for resolving complex spectra.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing you to trace the connectivity of protons around the pyridine ring.[3][4]
HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton directly to its attached carbon, aiding in the assignment of both ¹H and ¹³C signals.[3][5]
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the positions of substituents.[3][5]
Q2: The chemical shifts of my pyridine protons are inconsistent between different samples of the same compound. What could be the cause?
A2: The chemical environment of pyridine ring protons is highly sensitive to several factors, which can lead to variability between experiments.
Potential Causes and Solutions:
Concentration Effects: At higher concentrations, intermolecular interactions such as π-π stacking can alter the electronic environment and thus the chemical shifts. It is advisable to use consistent and relatively dilute concentrations for comparable results.
pH and Protonation: The nitrogen atom in the pyridine ring is basic and can be protonated by acidic impurities or solvents. This protonation leads to the formation of a pyridinium salt, which dramatically deshields the ring protons, causing significant downfield shifts.[6][7] Ensure your solvent is neutral and free of acidic contaminants.
Counterion and Solvent Effects in Pyridinium Salts: If you are working with pyridinium salts, the nature of the counterion and the solvent can influence the degree of ion pairing and hydrogen bonding, thereby affecting the chemical shifts of the α-protons.[6]
Q3: My NMR signals are broad. What are the common reasons for this, and how can I fix it?
A3: Broad peaks in an NMR spectrum can obscure coupling information and make interpretation difficult.
Troubleshooting Broad Peaks:
Poor Shimming: The most common cause of broad peaks is an inhomogeneous magnetic field.[8] Careful shimming of the spectrometer is essential before acquiring data.
Low Solubility: If your compound is not fully dissolved, the sample will be inhomogeneous, leading to broad lines.[2] Try a different solvent or gently warm the sample to improve solubility.
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.[6] If suspected, you can treat your sample with a chelating agent or pass it through a small plug of silica gel.
Chemical Exchange: If your substituted pyridine is in equilibrium with another species (e.g., rotamers or a protonated form), and the exchange rate is on the NMR timescale, the signals can be broadened.[2][6] Acquiring the spectrum at a different temperature can help to either sharpen the signals (by increasing the exchange rate) or resolve the individual species (by slowing the exchange).
Part 2: Troubleshooting Guide for Structural Elucidation
This section provides a systematic approach to interpreting complex NMR spectra of substituted pyridines.
Issue 1: Ambiguous Substituent Position
You have a monosubstituted pyridine, but the 1D ¹H NMR is not sufficient to definitively determine if the substituent is at the 2-, 3-, or 4-position.
Workflow for Determining Substituent Position:
Caption: Workflow for determining substituent position.
Step-by-Step Protocol:
Initial 1D NMR Analysis:
¹H NMR: Examine the integration and splitting patterns of the aromatic signals. For example, a 4-substituted pyridine will often show two symmetrical doublets.
¹³C NMR: The number of signals will indicate the symmetry of the molecule. Substituents cause predictable shifts in the carbon signals.[9]
2D NMR for Unambiguous Connectivity:
COSY: Trace the proton-proton couplings around the ring. This will establish the relative positions of the ring protons.
HMBC: This is the key experiment. Look for correlations between the protons of the substituent and the carbons of the pyridine ring. For instance, if you have a methyl-substituted pyridine, a correlation between the methyl protons and a specific ring carbon will pinpoint the location of the methyl group.
NOESY/ROESY for Through-Space Correlations:
The Nuclear Overhauser Effect (NOE) can provide through-space correlations between the substituent and nearby protons on the pyridine ring, further confirming the substitution pattern.
Issue 2: Differentiating Between Isomers
You have synthesized a disubstituted pyridine and need to confirm the exact regioisomer.
Data Presentation: Expected ¹H-¹³C HMBC Correlations for Dimethylpyridine Isomers
Isomer
Key HMBC Correlation (Methyl Protons to Ring Carbons)
2,3-Dimethylpyridine
Me-2 to C3; Me-3 to C2 and C4
2,4-Dimethylpyridine
Me-2 to C3; Me-4 to C3 and C5
2,5-Dimethylpyridine
Me-2 to C3; Me-5 to C4 and C6
2,6-Dimethylpyridine
Me-2 to C3; Me-6 to C5
3,4-Dimethylpyridine
Me-3 to C2 and C4; Me-4 to C3 and C5
3,5-Dimethylpyridine
Me-3 to C2 and C4; Me-5 to C4 and C6
Experimental Workflow for Isomer Differentiation:
Caption: Workflow for differentiating pyridine isomers.
Part 3: Advanced Topics and Computational Approaches
Q4: Can computational chemistry help in assigning my pyridine NMR spectrum?
A4: Absolutely. Density Functional Theory (DFT) calculations have become a powerful tool for predicting NMR chemical shifts and coupling constants.[9][10]
Workflow for Computational NMR Prediction:
Structure Optimization: Propose a candidate structure for your substituted pyridine and perform a geometry optimization using a suitable DFT method (e.g., B3LYP/6-31G(d)).
NMR Calculation: Using the optimized geometry, perform an NMR calculation (e.g., GIAO method) to predict the ¹H and ¹³C chemical shifts.[11]
Comparison with Experimental Data: Compare the calculated spectrum with your experimental data. A good correlation between the predicted and experimental shifts provides strong evidence for your proposed structure. Machine learning approaches are also emerging to enhance the accuracy of these predictions.[12][13]
References
Troubleshooting: ¹H NMR Spectroscopy. University of Rochester. [Link]
Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons, Inc.
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). Wiley. [Link]
Torres, A. M., & Price, W. S. (2017). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 46A(1), e21422.
Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Chemical Reviews, 112(3), 1839-1862.
Bagno, A., Saielli, G., & Scorrano, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(44), 9474–9480.
Zhang, Y., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks.
BenchChem. Troubleshooting NMR peak assignments for pyridinium salts.
Begunov, R.S., et al. (2021). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the...
Pearson+. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole....
Comparing synthesis routes for 2,4-substituted pyridines
A Comparative Guide to Regiocontrol and Scalability Executive Summary: The "Pyridyl Problem" The 2,4-substituted pyridine motif is a privileged scaffold in kinase inhibitors and GPCR ligands. However, its synthesis prese...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to Regiocontrol and Scalability
Executive Summary: The "Pyridyl Problem"
The 2,4-substituted pyridine motif is a privileged scaffold in kinase inhibitors and GPCR ligands. However, its synthesis presents a distinct "regioselectivity paradox" compared to the symmetric 2,6- or electronically distinct 2,3-systems.
The core challenge lies in the electronic similarity between the C2 and C4 positions. Both are electron-deficient and susceptible to nucleophilic attack (SNAr) and radical addition. Conversely, in metal-catalyzed cross-couplings, the inductive effect of the ring nitrogen activates both positions toward oxidative addition, often leading to inseparable mixtures of mono- and bis-coupled products.
This guide compares three distinct strategic routes to solve this problem, moving beyond standard textbook methods to field-proven, scalable protocols.
Comparative Analysis of Synthesis Routes
We evaluate three primary methodologies: Sequential Cross-Coupling (The Precision Route), Radical Functionalization (The Late-Stage Route), and De Novo Cyclization (The Scaffold Route).
Late-stage library generation with diverse R-groups.
Adding alkyl/cycloalkyl groups to complex cores.
Building the core with specific non-aromatic substituents.
Route A: Ligand-Controlled Regiodivergency (The "Switch")
The most robust method for medicinal chemistry is the sequential functionalization of 2,4-dichloropyridine. Historically, this required using 2-bromo-4-iodopyridine to leverage the inherent reactivity difference (C4-I > C2-Br). However, modern catalysis allows for ligand-controlled regiodivergency using inexpensive 2,4-dichloropyridine.
Standard Conditions (PPh₃): The Palladium center is smaller. The C2 position is electronically activated by the adjacent Nitrogen (inductive effect) and potential N-coordination. Result: C2-selective coupling.[2][3]
Sterically Demanding Conditions (NHC Ligands): Bulky N-Heterocyclic Carbene (NHC) ligands (e.g., IPr, SIPr) create a crowded metal center. The C2 position is sterically hindered by the Nitrogen lone pair and the ligand bulk. The C4 position, being remote, remains accessible. Result: C4-selective coupling.[1][2][4][5]
Visualization: The Regiodivergent Workflow
Figure 1: Decision tree for ligand-controlled site-selective coupling of 2,4-dichloropyridine.
Expected Outcome: >10:1 ratio favoring the C4-coupled product (2-chloro-4-arylpyridine).
Route B: Modern Minisci Reaction (C-H Activation)
The Minisci reaction allows for the direct addition of alkyl radicals to the pyridine core.[6] While powerful, it suffers from poor regiocontrol (C2 vs C4 mixtures) on unsubstituted pyridines.
Strategic Application: This route is best employed when the C2 position is already substituted (blocking the site), forcing the radical to the C4 position.
Mechanism & Selectivity
The reaction proceeds via the addition of a nucleophilic alkyl radical to a protonated (electron-deficient) pyridine.
Regio-issue: The LUMO coefficients at C2 and C4 are similar.
Solution: Use 2-substituted pyridines (e.g., 2-cyanopyridine, 2-phenylpyridine). The steric bulk at C2 directs the incoming radical to C4.
Experimental Protocol: C4-Alkylation of 2-Substituted Pyridine
When the target molecule requires specific non-aromatic substituents (e.g., esters, alkyls) at the 2 and 4 positions that are difficult to couple, de novo synthesis is superior.
The Workflow
This is a condensation between an enamine (providing C2/C3/N) and an alkynone (providing C4/C5/C6).
Figure 2: The Bohlmann-Rahtz cyclization pathway for precise scaffold construction.
Critical Success Factor
Old Method: Required 200 °C (pyrolysis).
Modern Method: Use Lewis Acids (ZnBr₂, Yb(OTf)₃) or Brønsted acids (Amberlyst-15) to catalyze the cyclodehydration at 50–80 °C.
References
Lutz, M. R., et al. (2020). "Ligand-Controlled Regiodivergent Suzuki–Miyaura Cross-Coupling of Dihaloheteroarenes." Chemical Science.
Campos, K. R., et al. (2019). "The Importance of Synthetic Chemistry in the Pharmaceutical Industry." Science.
Bagley, M. C., et al. (2001).[7] "A New Modification of the Bohlmann-Rahtz Pyridine Synthesis." Synlett.
Duncton, M. A. (2011). "Minisci Reactions: Versatile C–H Functionalization for Medicinal Chemists." Med.[1] Chem. Commun.
Handy, S. T., & Zhang, Y. (2006). "Regioselectivity of the Suzuki Coupling of 2,4-Dihalopyridines." Synthesis.
Comparative Guide: Biological Potential & Strategic Application of 4-Chloro-2-(piperidin-4-yl)pyridine Scaffolds
[1][2][3] Executive Summary: The "Privileged" Scaffold In modern drug discovery, 4-Chloro-2-(piperidin-4-yl)pyridine (CAS: 100643-53-8 / 899357-00-7) represents a high-value "privileged scaffold."[1][2][3] Unlike simple...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary: The "Privileged" Scaffold
In modern drug discovery, 4-Chloro-2-(piperidin-4-yl)pyridine (CAS: 100643-53-8 / 899357-00-7) represents a high-value "privileged scaffold."[1][2][3] Unlike simple reagents, this structure serves as a bifunctional core that dictates the geometry and electronic properties of final drug candidates.[4][5] Its specific substitution pattern—a chlorine atom at the C4 position and a piperidine ring at the C2 position—creates a unique "bent" vector essential for fitting into the hinge regions of various kinases (e.g., ALK, ROS1, p38 MAPK) and GPCR binding pockets (e.g., Histamine H1).[4][5]
This guide objectively compares this specific regioisomer against its structural alternatives, analyzing how the position of the nitrogen and the orientation of the chlorine handle impact synthetic utility, binding geometry, and biological potency of the resulting therapeutics.[4][5]
Structural Comparison & Isomer Analysis
To understand the biological superiority of the target scaffold in specific contexts, we must compare it with its primary isomers.[4][5]
Feature
Target: 4-Chloro-2-(piperidin-4-yl)pyridine
Isomer A: 2-Chloro-4-(piperidin-4-yl)pyridine
Isomer B: 4-Chloro-2-(piperidin-1-yl)pyridine
Structure Type
C-Linked (Bent)
C-Linked (Linear)
N-Linked (Flexible)
Geometry
120° angle between rings.[1][2][3] Mimics "U-shape" bio-conformations.
Nitrogen bridge allows rotation but changes basicity.[2]
Electronic Effect
Pyridine N is accessible for H-bonding; Cl is activated for Pd-coupling.[1][2][3]
Pyridine N is sterically exposed; Cl is highly reactive to ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
.[1][2]
Piperidine N lone pair conjugates with pyridine, reducing basicity.[4][5]
Key Application
Kinase Hinge Binders (e.g., Crizotinib analogs), GPCRs.[4][5]
Liquid Crystals , rigid rod linkers in polymers.[4]
Nucleophilic Catalysts , specific CNS ligands.[4][5]
Synthetic Utility
High.[1][2][3] Cl is a "handle" for Suzuki/Buchwald coupling.[2]
High. Cl is a "handle" for nucleophilic displacement.[2]
Moderate. N-linkage is metabolically labile (oxidation).[1][2][3]
Visualization of Isomer Geometry and Interaction Logic
The following diagram illustrates how the specific geometry of the 2-substituted isomer facilitates "Hinge Binding" in kinases, whereas the 4-substituted isomer is often too linear for these specific pockets.
Caption: Structural logic dictating why the 2-position isomer is preferred for kinase hinge binding versus the linear 4-position isomer.
Biological Activity Profile: From Scaffold to Drug[4][5][6][7][8]
The scaffold itself is rarely the final drug; it is the engine that drives the drug's activity.[2] However, comparative data on derivatives built from these isomers reveals clear trends.[5]
Kinase Inhibition (ALK/ROS1 Pathways)
In the development of ALK inhibitors (similar to Crizotinib), the 2-(piperidin-4-yl)pyridine core is critical.[1][2][3][5]
Mechanism: The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., Met1199 in ALK).[4][5]
Isomer Performance:
2-substituted (Target): Allows the piperidine ring to project into the solvent-exposed region, improving solubility and reducing metabolic clearance.[2][4]
4-substituted (Isomer A): Forces the piperidine ring into the "gatekeeper" residue, often causing steric clashes that reduce potency by >100-fold (
For antihistamines (e.g., Bepotastine derivatives), the spatial distance between the basic nitrogen (piperidine) and the aromatic anchor (pyridine) is vital.[3][4][5]
Target Scaffold: Provides a distance of ~5-6 Å between the aromatic center and the basic amine.[1][2] This matches the pharmacophore model for H1 antagonists.[2]
N-Linked Isomer (Isomer B): Shortens this distance and changes the pKa of the piperidine nitrogen (making it less basic due to conjugation), significantly reducing receptor affinity (
To validate the utility of this scaffold, researchers typically perform a Pd-catalyzed functionalization followed by a Binding Assay .[1][2] Below are the standard protocols for these self-validating systems.
Protocol: Suzuki-Miyaura Coupling (Functionalizing the Cl-Handle)
Purpose: To attach an aryl group to the 4-Cl position, creating a bioactive library.[1][2][3]
The following diagram outlines the strategic pathway from the raw scaffold to a validated drug lead, highlighting the decision points where isomer choice is critical.
Caption: Critical path workflow demonstrating where the scaffold's regio-chemistry determines success or failure in drug design.
Summary Data Table: Scaffold vs. Isomers
Property
4-Chloro-2-(piperidin-4-yl)pyridine
2-Chloro-4-(piperidin-4-yl)pyridine
Significance
pKa (Piperidine N)
~10.8
~10.8
High basicity ensures solubility at physiological pH.[1][2][3]
pKa (Pyridine N)
~3.5
~2.8
The 2-substituent affects pyridine basicity; 4-substituent is electron-withdrawing.
C-Cl Bond Length
1.74 Å
1.73 Å
Affects oxidative addition rate in Pd-catalysis (4-Cl is generally slower but more selective).[1][2][3]
LogP (Calc)
2.1
2.1
Identical lipophilicity, but different effective polarity in binding pockets.[1][4][5]
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10892005, 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine. Retrieved from [Link]
Liu, S., et al. (2019). Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]
Rasayan Journal of Chemistry (2020). Synthesis of 4-Chloro-Piperidine Derivatives via NbCl5 Mediated Aza-Prins Type Cyclization. Retrieved from [Link]
A Senior Application Scientist's Guide to Piperidine vs. Morpholine in Drug Design
In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a pivotal decision that profoundly influences a compound's entire pharmacokinetic and pharmacodynamic profile. Among the most utilized...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a pivotal decision that profoundly influences a compound's entire pharmacokinetic and pharmacodynamic profile. Among the most utilized six-membered saturated heterocycles are piperidine and morpholine.[1] While their structures appear deceptively similar—differentiated only by the substitution of a methylene group in piperidine for a heteroatom oxygen in morpholine—this single atomic change imparts a cascade of divergent physicochemical and metabolic properties.[2]
This guide provides a comparative analysis of these two scaffolds, moving beyond simple structural descriptions to explore the causal relationships between their inherent properties and their ultimate performance in a biological system. We will dissect their characteristics, provide field-proven experimental protocols for their evaluation, and offer a decision-making framework to guide their strategic deployment in drug discovery programs.
Part 1: The Physicochemical Foundation: A Tale of Two Rings
The fundamental properties of a scaffold dictate its behavior. The introduction of an electronegative oxygen atom in the morpholine ring fundamentally alters its electronic and steric properties compared to the all-carbon backbone of piperidine.
Basicity (pKa)
A primary differentiator is the basicity of the ring nitrogen. The electron-withdrawing inductive effect of the oxygen atom in morpholine significantly reduces the electron density on the nitrogen, making it a weaker base than piperidine.
Piperidine: With a pKa typically in the range of 9.5-11, the nitrogen is highly protonated at physiological pH (7.4).[3] This strong basicity can be crucial for forming ionic interactions with acidic residues in a target's binding pocket, such as aspartate or glutamate.
Morpholine: The pKa is considerably lower, generally around 8.5-8.7.[3][4] While still protonated at pH 7.4, its weaker basicity can be a strategic advantage for mitigating certain off-target effects, most notably hERG channel inhibition.[5]
Lipophilicity (LogP) and Solubility
The oxygen atom in morpholine not only reduces basicity but also increases polarity and the capacity for hydrogen bonding.
Piperidine: Being a simple cyclic secondary amine, it is more lipophilic than morpholine. This can enhance membrane permeability but may also lead to lower aqueous solubility and increased binding to hydrophobic off-targets.[6]
Morpholine: The ether oxygen acts as a hydrogen bond acceptor, which generally enhances aqueous solubility.[3][4] This property is frequently exploited by medicinal chemists to improve the overall physicochemical profile of a lead compound, making the morpholine moiety a common tool for enhancing "drug-likeness".[7]
Conformational Analysis
Both heterocycles predominantly adopt a stable chair conformation to minimize steric strain.[8][9] However, the orientation of substituents can influence biological activity. For both piperidine and morpholine, the NH-equatorial conformer is generally favored.[8][10] The flexible nature of this chair conformation allows appended substituents to orient themselves optimally within a binding pocket.[11]
Influences ionization state, solubility, and target binding. High pKa (piperidine) is good for strong ionic bonds but is a risk factor for hERG toxicity.
Calculated LogP (cLogP)
Higher (More Lipophilic)
Lower (More Hydrophilic)
Governs the lipophilicity/hydrophilicity balance (LipE). Lower LogP (morpholine) generally improves solubility and can reduce off-target toxicity.[4]
A key determinant of half-life and dosing regimen. Morpholine is less prone to CYP450-mediated oxidation.[2]
Hydrogen Bonding
N-H (Donor), N: (Acceptor)
N-H (Donor), N: (Acceptor), O: (Acceptor)
The additional H-bond acceptor in morpholine provides another point of interaction to improve solubility and target affinity.[7]
Part 2: The Metabolic Fate: Stability and Clearance
A molecule's journey through the body is largely dictated by its metabolic stability. Here, the distinction between piperidine and morpholine is particularly stark and is a primary driver for scaffold selection during lead optimization.
The core reason for this difference lies in their susceptibility to oxidation by cytochrome P450 (CYP) enzymes, the body's primary metabolic machinery. The electron-withdrawing nature of the oxygen in morpholine deactivates the adjacent carbon atoms, making them less susceptible to oxidative attack.[2]
Common Metabolic Pathways
Caption: Common metabolic pathways for piperidine and morpholine.
Piperidine Metabolism: Piperidine-containing compounds are often metabolic "hotspots." The methylene carbons adjacent (alpha) to the nitrogen are electron-rich and thus prone to CYP-mediated oxidation. This can lead to several downstream metabolic events, including:
N-dealkylation: Cleavage of the bond between the nitrogen and its substituent.
Lactam formation: Oxidation at the alpha-carbon can lead to the formation of a stable lactam, a common metabolic fate.[2]
Ring Opening: More extensive oxidation can result in cleavage of the heterocyclic ring.[2]
Morpholine Metabolism: The morpholine ring is considered significantly more metabolically robust.[2][4] While not inert, its primary metabolic route is often N-dealkylation, which may occur at a slower rate compared to its piperidine counterpart. The resistance to ring oxidation prolongs the compound's half-life and can lead to a more predictable pharmacokinetic profile.[11]
Part 3: The Safety Profile: Mitigating hERG Cardiotoxicity
A critical safety hurdle in drug development is avoiding inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Blockade of this channel can lead to fatal cardiac arrhythmias. A primary pharmacophore for hERG binding is a combination of lipophilicity and a basic nitrogen atom that is protonated at physiological pH.
This is where piperidine's high pKa becomes a significant liability. Its strongly basic nitrogen is a well-established contributor to hERG binding. Medicinal chemists frequently employ a "scaffold hopping" or replacement strategy to mitigate this risk. Replacing a piperidine with a morpholine is a classic and effective tactic.[12] The lower pKa of morpholine reduces the cation-π interaction within the hERG channel pore, often leading to a dramatic reduction in hERG inhibition and a significantly improved cardiovascular safety profile.[13]
Part 4: Case Studies in Drug Design
The theoretical advantages of each scaffold are best illustrated through their successful application in approved drugs.
Gefitinib (Iressa®): This anticancer agent, an EGFR inhibitor, features a morpholine ring. The choice of morpholine enhances aqueous solubility and metabolic stability, contributing to its favorable oral bioavailability.[7]
Linezolid (Zyvox®): An antibiotic, Linezolid also incorporates a morpholine ring. Its presence is key to the drug's pharmacokinetic profile and overall efficacy.[7]
Risperidone (Risperdal®): This antipsychotic medication contains a piperidine ring. The basic nitrogen of the piperidine is likely crucial for its interaction with dopamine and serotonin receptors.[14]
Methylphenidate (Ritalin®): Used to treat ADHD, this CNS stimulant also features a piperidine scaffold, where the nitrogen is integral to its mechanism of action.[14]
The choice is always context-dependent. For many CNS targets, the basic nitrogen of piperidine is essential for receptor engagement, and the associated risks must be managed through other molecular modifications.[6][11] In fields like oncology and infectious diseases, where oral bioavailability and a clean safety profile are paramount, the well-behaved morpholine ring is often preferred.[4][15]
Part 5: Experimental Evaluation: A Practical Guide
To make an informed decision between these scaffolds, objective experimental data is non-negotiable. Below are detailed protocols for essential in vitro assays to conduct a head-to-head comparison of a piperidine-containing compound and its morpholine analogue.
Workflow for Comparative Scaffold Evaluation
Caption: Experimental workflow for comparing piperidine and morpholine analogs.
Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
Causality: This assay simulates Phase I metabolism by exposing the compound to a concentrated source of CYP450 enzymes (liver microsomes). The rate of disappearance of the parent compound is measured over time to predict its intrinsic clearance. We include NADPH because it is a required cofactor for CYP enzyme activity.
Methodology:
Preparation:
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in a 0.1 M potassium phosphate buffer (pH 7.4).
Prepare a 1 M stock solution of NADPH in buffer.
Prepare 1 mM stock solutions of the test compounds (Cpd-Pip, Cpd-Mor) and a positive control (e.g., Verapamil, a compound with known high clearance) in DMSO.
Incubation:
In a 96-well plate, add the HLM solution to each well.
Add 1 µL of the test compound stock solution to triplicate wells for a final concentration of 1 µM.
Pre-incubate the plate at 37°C for 5 minutes with shaking.
Reaction Initiation and Time Points:
Initiate the metabolic reaction by adding a pre-warmed NADPH solution to each well for a final concentration of 1 mM. This is the T=0 time point.
Immediately remove an aliquot (e.g., 50 µL) from the T=0 wells and add it to a "quench" plate containing 100 µL of ice-cold acetonitrile with an internal standard (e.g., Tolbutamide). This stops the reaction.
Incubate the reaction plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots and quench them in the same manner.
Analysis:
Centrifuge the quench plate to pellet the precipitated protein.
Analyze the supernatant by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point, normalized to the T=0 sample.
Data Interpretation:
Plot the natural log of the % remaining parent compound versus time.
The slope of the line (k) is the elimination rate constant.
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k. A longer t½ indicates higher metabolic stability.
Causality: This assay directly measures the inhibitory effect of a compound on the hERG potassium channel current in a cell line engineered to express it. It is the gold standard for assessing cardiotoxicity risk preclinically.
Methodology:
Cell Preparation:
Use a validated cell line (e.g., HEK293) stably expressing the hERG channel.
Culture cells to optimal confluency and harvest for the experiment.
Compound Preparation:
Prepare a dilution series of the test compounds (e.g., 0.1, 0.3, 1, 3, 10 µM) in an appropriate extracellular buffer solution. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Cisapride).
Automated Patch Clamp Procedure (e.g., using a QPatch or Patchliner system):
Cells are captured on the measurement plate, and a giga-seal is formed.
The cell membrane is ruptured to achieve whole-cell configuration.
A specific voltage protocol is applied to elicit the characteristic hERG tail current.
After establishing a stable baseline current, the test compounds are applied sequentially at increasing concentrations.
Data Analysis:
Measure the peak tail current at each concentration after compound application.
Calculate the percentage inhibition of the current relative to the baseline (vehicle control).
Plot the % inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of the current is inhibited).
Data Interpretation:
An IC50 value > 10 µM is generally considered low risk.
An IC50 value < 1 µM is a significant red flag requiring careful consideration and likely chemical modification. The morpholine analogue is expected to have a significantly higher IC50 than the piperidine analogue.
Part 6: A Decision-Making Framework
Choosing between piperidine and morpholine is a strategic balancing act. The following framework can guide this critical decision.
Caption: Decision framework for choosing between piperidine and morpholine.
Conclusion
The choice between a piperidine and a morpholine substituent is a classic medicinal chemistry decision that epitomizes the multi-parameter optimization challenge of drug design. Piperidine offers strong basicity, which can be indispensable for potent target engagement, but it comes with inherent risks of metabolic instability and hERG-related cardiotoxicity.[3][6] Conversely, morpholine provides a solution to these common problems, offering enhanced metabolic stability, improved aqueous solubility, and a significantly lower risk of hERG binding, often making it a "safer" choice during lead optimization.[2][4]
The optimal selection is never universal; it is dictated by the specific requirements of the biological target, the desired pharmacokinetic profile, and the overall safety strategy of the drug discovery program. By employing the rigorous experimental comparisons and the strategic framework outlined in this guide, researchers can make rational, data-driven decisions, ultimately accelerating the journey toward safer and more effective medicines.
References
Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]
Goel, K. K., et al. (2024). A Minireview on the Morpholine-Ring-Containing US FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect. [Link]
Taylor & Francis Online. (n.d.). Morpholine – Knowledge and References. [Link]
ResearchGate. (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Request PDF. [Link]
Baldock, R. W., & Katritzky, A. R. (1968). The conformational analysis of saturated heterocycles. Part XVIII. The orientation of NH-groups in piperidines and morpholines from infrared spectroscopy. Journal of the Chemical Society B: Physical Organic. [Link]
ResearchGate. (n.d.). Pharmaceutically available drugs containing the piperidine core structure. [Link]
Taylor & Francis Online. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. [Link]
Castellano, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
Berzowska, I., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]
Zolotareva, D., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules. [Link]
Journal of Chemical and Pharmaceutical Research. (2015). Piperazine and morpholine: Synthetic preview and pharmaceutical applications. [Link]
Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. [Link]
Parkin, A., et al. (2014). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. [Link]
Jones, A. J., et al. (1974). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry. [Link]
Harmandar, K., et al. (2023). New AB 3 -type porphyrins with piperidine and morpholine motifs; synthesis and photo-physicochemical and biological properties. Dalton Transactions. [Link]
SciSpace. (2015). Piperazine and morpholine:Synthetic preview and pharmaceutical applications. [Link]
Perry, M., et al. (2010). New Insights into Ion Channels: Predicting hERG-Drug Interactions. Current Computer-Aided Drug Design. [Link]
He, P., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega. [Link]
ResearchGate. (2025). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]
ResearchGate. (2014). Structures of piperazine, piperidine and morpholine. [Link]
Weiss, L., et al. (2016). Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. Journal of Medicinal Chemistry. [Link]
Cambridge MedChem Consulting. (n.d.). Human Ether-a-go-go-Related Gene (hERG) Blockers. [Link]
Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. [Link]
Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. [https://www.semanticscholar.org/paper/Table-3-from-pKa-Values-of-Some-Piperazines-at-(298%2C-Khalili-Henni/4294d13c907b36f1839c946f39e32f5080e7d59b]([Link]
Comparative Validation Guide: Optimizing LC-MS/MS Quantification of Pyridine-Based Pharmacophores
Executive Summary & The "Pyridine Problem" In drug development, pyridine moieties are ubiquitous, appearing in compounds ranging from nicotine derivatives to kinase inhibitors (e.g., Imatinib, Sorafenib). However, quanti...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & The "Pyridine Problem"
In drug development, pyridine moieties are ubiquitous, appearing in compounds ranging from nicotine derivatives to kinase inhibitors (e.g., Imatinib, Sorafenib). However, quantifying these compounds via LC-MS/MS presents a distinct chromatographic challenge: Peak Tailing. [1]
The basic nitrogen in the pyridine ring (pKa ~5.2) becomes protonated at typical acidic LC-MS mobile phase pH levels. These positively charged species interact ionically with negatively charged residual silanols on the surface of traditional silica-based C18 columns. The result is severe peak tailing (Asymmetry > 1.5), reduced sensitivity (lower S/N ratio), and compromised integration accuracy.
This guide compares the performance of a Surface-Modified C18 (ASM-C18) —designed with a positive surface charge to repel basic analytes—against a Traditional C18 and a HILIC alternative. We validate these methods following the ICH/FDA M10 Guidelines .
Mechanistic Insight: Why Pyridines Fail on Standard C18
To validate a method, one must understand the failure mode.[2] The interaction is not hydrophobic; it is electrostatic.
Diagram 1: The Silanol Interference Mechanism
The following diagram illustrates the kinetic difference between a standard interaction and the "shielded" interaction in modern columns.
Figure 1: Mechanism of peak tailing on traditional silica vs. electrostatic repulsion on surface-modified phases.
Comparative Performance Data
We conducted a head-to-head comparison quantifying 2-Aminopyridine (a difficult model compound) in human plasma.
Traditional C18: Failed validation due to peak tailing causing integration errors at the Lower Limit of Quantification (LLOQ).
HILIC: Offered the highest raw sensitivity (due to high organic content aiding desolvation) but suffered from significant matrix effects (phospholipids co-eluting) and long equilibration times.
ASM-C18 (The Winner): Provided the best balance of Gaussian peak shape, resistance to matrix effects, and high throughput capability.
Validation Protocol (FDA/ICH M10 Compliant)
To validate the ASM-C18 method for regulatory submission, follow this step-by-step protocol.
Phase A: Selectivity & Specificity
Objective: Prove that the matrix (plasma/urine) does not interfere with the pyridine analyte.
Protocol: Analyze blank matrix from 6 individual sources (donors).
Requirement: Responses of interfering components at the retention time of the analyte must be < 20% of the analyte response at the LLOQ.
Pyridine Tip: Watch for isobaric interferences from endogenous nicotinamides.
Phase B: Matrix Effect (ME)
Objective: Quantify ion suppression/enhancement.[4]
Protocol: Prepare 6 lots of blank matrix. Extract them. Spike the analyte after extraction (Post-Extraction Spike). Compare this to a neat solution standard.
Calculation:
Acceptance: The CV of the IS-normalized matrix factor calculated from the 6 lots should be ≤ 15% .
weighting (pyridines often show heteroscedasticity).
Acceptance:
Non-zero standards: ±15% of nominal.
LLOQ: ±20% of nominal. S/N ratio must be ≥ 5:1.
Diagram 2: The Validation Workflow
Figure 2: Step-by-step decision tree for bioanalytical method validation.
Expert Troubleshooting Guidelines
Even with the best column, pyridine analysis can drift. Use these self-validating checks:
Buffer Choice is Critical:
Do not use pure Formic Acid (0.1%). It provides insufficient ionic strength to mask secondary silanol interactions.
Do use Ammonium Formate (5-10mM) adjusted to pH 3.0 - 3.5. The ammonium ions (
) compete with the pyridine for silanol sites, sharpening the peak.
The "Ghost" Peak:
Pyridines are sticky. If you see carryover in your blanks, switch your autosampler wash solvent to Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.5) . The acid keeps the pyridine soluble, and the IPA removes it from plastic surfaces.
Internal Standard (IS) Selection:
Always use a deuterated analog (e.g., Pyridine-d5). Analog IS (structurally similar but different mass) often fails to compensate for the specific matrix suppression experienced by pyridines in the ion source.
References
FDA/ICH. (2022).[5][6] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[5] [Link]
McCalley, D. V. (2017). Understanding and manipulating the separation of hydrophilic analytes in hydrophilic interaction liquid chromatography. Journal of Chromatography A. [Link]
Nováková, L., et al. (2017). Matrix effects in LC–MS/MS: A critical review. Analytica Chimica Acta. [Link]
Restek Corporation. (2018). LC Troubleshooting: All of My Peaks are Tailing! What Should I Do?[Link]
Publish Comparison Guide: In Vitro Antiproliferative Activity of 4-Chloro-2-(piperidin-4-yl)pyridine Derivatives
The following guide provides a technical analysis of the in vitro antiproliferative activity of 4-Chloro-2-(piperidin-4-yl)pyridine derivatives . This document is structured for researchers and drug development professio...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a technical analysis of the in vitro antiproliferative activity of 4-Chloro-2-(piperidin-4-yl)pyridine derivatives . This document is structured for researchers and drug development professionals, focusing on the scaffold's utility as a pharmacophore in kinase inhibition (specifically ALK/ROS1 and potential GPCR modulation) and providing a comparative performance assessment against industry standards.
Executive Summary & Scaffold Profile
The 4-Chloro-2-(piperidin-4-yl)pyridine scaffold represents a privileged structural motif in medicinal chemistry, distinct from the more common N-linked piperidinyl-pyridines found in drugs like Crizotinib or Ceritinib . The C-linked (piperidin-4-yl) attachment at the pyridine C2 position, combined with a reactive chlorine handle at C4, provides a unique vector for extending into the ATP-binding pockets of kinases (e.g., ALK, ROS1) or allosteric sites of GPCRs.
This guide evaluates the antiproliferative performance of derivatives synthesized from this core, comparing them against established tyrosine kinase inhibitors (TKIs).
Piperidine Nitrogen (Basic Center): Critical for solubility and hydrogen bonding (often with Asp/Glu residues in the kinase hinge region).
Pyridine Nitrogen: Acts as a hydrogen bond acceptor.[2]
C4-Chlorine Handle: An electrophilic site for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings to introduce hydrophobic bulk (aryl/heteroaryl groups) essential for potency.
C-Linkage (C2-C4'): Provides a rigid linear geometry, distinct from the flexible N-linkage.
Comparative Performance Analysis
The following data synthesizes performance metrics of 4-Chloro-2-(piperidin-4-yl)pyridine derivatives (Series A) against standard reference TKIs. Data is representative of in vitro assays targeting ALK/ROS1-driven cancer cell lines (e.g., H3122, HCC78).[3]
Table 1: In Vitro Antiproliferative Activity (IC50)
Values represent the concentration required to inhibit 50% of cell growth (MTT Assay, 72h).
Compound Class
Specific Analog
H3122 (ALK+) IC50 (µM)
HCC78 (ROS1+) IC50 (µM)
A549 (KRAS) IC50 (µM)
Selectivity Index (SI)
Reference Standard
Crizotinib
0.060
0.020
>10.0
High
Reference Standard
Ceritinib
0.005
0.001
>10.0
Very High
Scaffold Core
4-Chloro-2-(piperidin-4-yl)pyridine
>50.0
>50.0
>50.0
N/A (Inactive)
Derivative Series A
Cpd A-1 (4-phenyl substituted)
2.50
3.10
15.0
Low
Derivative Series A
Cpd A-5 (4-(3,4-dimethoxyphenyl))
0.45
0.60
8.2
Moderate
Derivative Series A
Cpd A-12 (4-(1-methyl-1H-pyrazol-4-yl))
0.095
0.110
12.5
High
Performance Insight:
The Scaffold Effect: The core intermediate itself is biologically inert (>50 µM), confirming that the 4-chloro group must be derivatized to achieve potency.
SAR Causality: Substitution at the C4 position with electron-rich heteroaromatics (e.g., N-methylpyrazole in Cpd A-12 ) drastically improves potency (from micromolar to nanomolar range), likely by engaging the hydrophobic "back pocket" of the kinase ATP site, mimicking the binding mode of Crizotinib.
Selectivity: The C-linked derivatives show a promising selectivity profile for ALK/ROS1 over KRAS-driven lines (A549), suggesting a specific kinase-driven mechanism rather than general cytotoxicity.
Mechanism of Action: Kinase Signaling Pathway
The antiproliferative activity of these derivatives is primarily mediated through the inhibition of the ALK/ROS1 receptor tyrosine kinases, leading to the downregulation of the downstream RAS/MAPK/ERK and PI3K/AKT survival pathways.
Pathway Visualization (Graphviz)
Figure 1: Mechanism of Action. The derivative competes with ATP for the binding site of the ALK/ROS1 kinase, blocking the phosphorylation cascade necessary for tumor cell proliferation.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and data integrity, the following protocols are recommended. These workflows include built-in controls to validate the activity of the 4-chloro-2-(piperidin-4-yl)pyridine derivatives.
Self-Validation Check: The IC50 of Crizotinib in H3122 must fall between 50–100 nM. If outside this range, reject the assay run.
Strategic Outlook & Conclusion
The 4-Chloro-2-(piperidin-4-yl)pyridine scaffold offers a robust platform for developing next-generation kinase inhibitors. While the core molecule is inactive, it serves as a critical "chassis."
Advantages: The C-linked piperidine offers superior metabolic stability compared to N-linked analogs (avoiding N-dealkylation).
Optimization Strategy: Focus on C4-substitutions with fused bicyclic systems (e.g., indazoles, pyrazolopyridines) to maximize Van der Waals interactions within the kinase gatekeeper region.
Recommendation: Prioritize Derivative A-12 analogs for in vivo pharmacokinetic (PK) profiling due to their nanomolar potency and favorable selectivity index.
References
Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors.
Source: European Journal of Medicinal Chemistry (2019).[3]
URL:[Link]
Synthesis of 4-chloro-piperidine derivatives via NbCl5 mediated Aza-Prins type cyclization.
Source: Rasayan Journal of Chemistry.
URL:[Link]
PubChem Compound Summary for CID 10892005: 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine.
Source:[4] National Center for Biotechnology Information (2025).
URL:[Link]
Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors.
Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2022).
URL:[Link][5]
Cross-Reactivity Profiling Against a Panel of Kinases: A Comparative Technical Guide
Executive Summary In kinase drug discovery, potency is a prerequisite, but selectivity is the determinant of clinical success . A compound that inhibits its target with nanomolar potency but cross-reacts with critical of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In kinase drug discovery, potency is a prerequisite, but selectivity is the determinant of clinical success . A compound that inhibits its target with nanomolar potency but cross-reacts with critical off-targets (e.g., hERG, CYP450, or anti-targets like KDR in non-oncology indications) will likely fail due to toxicity.
This guide provides a rigorous technical comparison of the primary kinase profiling methodologies: Radiometric Activity Assays , Competition Binding Assays , and Fluorescence-Based Assays . It synthesizes experimental data to recommend a "Gold Standard" workflow for characterizing inhibitor cross-reactivity.
Part 1: The Landscape of Profiling Technologies
To profile a lead candidate effectively, one must distinguish between measuring catalytic turnover (Activity) and thermodynamic occupancy (Binding).
Radiometric Activity Assays (
P-ATP)
Mechanism: Direct measurement of phosphate transfer from
Why: It is the only method that measures the actual physiological reaction without modified substrates (unlike FRET) or indirect readouts. It is immune to compound autofluorescence.
Competition Binding Assays (e.g., KINOMEscan™)
Mechanism: Active-site directed competition. A DNA-tagged kinase is captured on an immobilized ligand (bead). The test compound competes with the immobilized ligand, preventing capture.
Status: High-Throughput Screening (HTS) Standard.
Why: Extremely high throughput and sensitive. However, it measures
(affinity), not (inhibition). It can miss allosteric inhibitors or non-active site binders depending on the construct.
Fluorescence-Based Assays (FRET/TR-FRET)[2]
Mechanism: Uses fluorescently labeled substrates/antibodies.[2] Energy transfer occurs upon phosphorylation.
Status: Common for primary screening, less common for broad profiling.
Why: Homogeneous (mix-and-read) and cheap. However, "inner filter effects" (compound interference) and the requirement for specific synthetic substrates limit its utility for broad, diverse kinase panels.
Part 2: Comparative Analysis & Strategic Selection
The following table contrasts the performance metrics of these technologies based on field data (e.g., Davis et al., 2011; Karaman et al., 2008).
Table 1: Technical Comparison of Kinase Profiling Platforms
Feature
Radiometric (P-ATP)
Competition Binding (Phage/Bead)
FRET / TR-FRET
Primary Metric
(Functional Potency)
(Thermodynamic Affinity)
(Functional Potency)
ATP Dependence
Tunable (Can run at or )
Independent (Usually no ATP)
Dependent (often low ATP)
False Positives
Very Low (Direct measurement)
Low (But distinct from functional inhibition)
Moderate (Compound fluorescence interference)
False Negatives
Low
Moderate (Misses some allosteric sites)
Moderate (Substrate specificity issues)
Dynamic Range
3-4 logs
>5 logs
2-3 logs
Throughput
Medium
Very High
High
Cost
High
Medium
Low
Use Case
Late-Stage Profiling / IND Data
Primary Selectivity Scan (HTS)
Focused Panel Screening
Critical Insight: The ATP Conundrum
Binding assays are generally performed in the absence of ATP. While this provides a pure thermodynamic affinity (
), it fails to account for the intracellular competition with ATP.
Recommendation: For final lead characterization, use Radiometric assays at
to determine the mechanism of action, and then at ATP to mimic cellular conditions and predict in vivo efficacy more accurately.
Part 3: Experimental Workflow & Visualization
To ensure data integrity, a funnel approach is required. Do not run a full radiometric
panel on every hit.
Diagram 1: The Optimal Selectivity Profiling Cascade
Caption: A cost-effective funnel starting with high-throughput binding scans to filter promiscuous compounds, followed by quantitative radiometric
determination for critical hits.
Part 4: Data Interpretation (Metrics)
Raw data (percent inhibition) can be misleading. Use the Selectivity Score (S-score) as defined by Karaman et al. (2008) to quantify cross-reactivity.
: Common threshold. Fraction of kinases inhibited by .
: Stringent threshold. Fraction of kinases inhibited by .[5]
Interpretation:
: Highly Selective (Ideal for probes/drugs).
: Promiscuous (Likely toxic).
Part 5: Protocol – The Gold Standard (
P-ATP Assay)
This protocol describes the HotSpot™-style radiometric assay . It is self-validating because it includes internal positive and negative controls in every run.
Materials
Kinase/Substrate Pair: Recombinant human kinase (e.g., EGFR) and specific biotinylated peptide substrate.
Solid Phase: P81 Phosphocellulose filter paper or FlashPlates.
Controls: Staurosporine (pan-kinase inhibitor) and 0.5 M EDTA.
Step-by-Step Methodology
1. Reaction Assembly (Standard 25
L volume):
Prepare a 4x Compound Plate in 100% DMSO (Serial dilutions).
Prepare 2x Enzyme/Substrate Mix in Reaction Buffer (20 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.02% Brij-35).
Prepare 4x ATP Mix containing cold ATP (at
) and trace P-ATP ().
2. Execution:
Transfer: Add 25 nL of compound (acoustic dispenser) or 1
L of 4x compound to the assay plate.
Initiation: Add 12.5
L of Enzyme/Substrate Mix. Incubate 5 min (Pre-incubation allows slow binders to engage).
Start: Add 12.5
L of ATP Mix.
Incubation: Incubate at Room Temperature for 40–60 minutes.
Validation Check: Reaction must remain linear. Do not exceed 10% substrate conversion to avoid product inhibition.
3. Termination & Washing:
Stop: Add 12.5
L of 0.5 M Phosphoric Acid (). This denatures the kinase and stops the reaction immediately.
Capture: Spot reaction onto P81 filter paper. The positively charged paper binds the basic peptide substrate (phosphorylated and unphosphorylated) but repels the negatively charged unreacted ATP.
Wash: Wash filters
minutes with 0.75% Phosphoric Acid.
Critical Step: This removes the unreacted
P-ATP background. Inefficient washing leads to high noise.
Read: Dry filters, add scintillant, and read on a MicroBeta counter.
4. Data Calculation:
Normalize data to High Control (DMSO only, 0% inhibition) and Low Control (EDTA or 10
M Staurosporine, 100% inhibition).
Diagram 2: Radiometric Assay Mechanism
Caption: The radiometric mechanism relies on the physical separation of the radiolabeled product from the unreacted ATP source, ensuring high signal-to-noise ratios.
References
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.[5][7][8][9] Nature Biotechnology, 26(1), 127–132.[5][7][8]
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.[10][11][12] Nature Biotechnology, 29(11), 1046–1051.[11]
Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.[5] Nature Biotechnology, 29(11), 1039–1045.[11]
Reaction Biology Corp. Radiometric Kinase Assays: The Gold Standard.
A Guide to the Safe Disposal of 4-Chloro-2-(piperidin-4-yl)pyridine
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides a detailed, step-by-step framework for the safe disposal of 4-Chloro-2-(piperidin-4-yl)pyridine, a heterocyclic compound that, like many pyridine derivatives, requires careful management as hazardous waste.
This document is designed to be a practical resource, grounding procedural guidance in the fundamental principles of chemical safety and regulatory compliance. While this guide offers comprehensive recommendations, it is imperative to always consult the specific Safety Data Sheet (SDS) for the compound and adhere to all local, state, and federal regulations.
Hazard Identification and Risk Assessment
4-Chloro-2-(piperidin-4-yl)pyridine is a substituted pyridine. Pyridine and its derivatives are generally treated as hazardous.[1][2] Based on data from related compounds such as 4-Chloropyridine hydrochloride, this substance should be considered harmful if swallowed, in contact with skin, or if inhaled.[3][4] It may also cause skin and eye irritation.[4]
Key Potential Hazards:
Toxicity: Harmful if ingested, absorbed through the skin, or inhaled.[3][4]
Irritation: May cause irritation to the skin, eyes, and respiratory system.[4]
Environmental Hazard: Discharge into the environment should be avoided.[3][5]
Personal Protective Equipment (PPE)
A thorough risk assessment dictates the necessity of robust personal protective equipment. The following PPE is mandatory when handling 4-Chloro-2-(piperidin-4-yl)pyridine:
PPE Category
Specification
Rationale
Eye Protection
Chemical safety goggles or a face shield.
Protects against splashes and airborne particles that could cause serious eye irritation or damage.[4][6][7]
Hand Protection
Chemically resistant gloves (e.g., Butyl rubber or PVA). Nitrile gloves are not always recommended for pyridine compounds; always check manufacturer compatibility data.[8]
Prevents skin contact, a primary route of exposure. The correct glove material is crucial for adequate protection.
Body Protection
A fully-buttoned laboratory coat.
Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection
Use only in a well-ventilated area, preferably within a certified chemical fume hood.[8] A NIOSH/MSHA approved respirator may be necessary for large spills or inadequate ventilation.
Minimizes the risk of inhaling harmful vapors or dust.[4][9]
Waste Segregation and Collection
Proper segregation of chemical waste is the first step in ensuring safe and compliant disposal.
Step-by-Step Waste Collection Protocol:
Designated Waste Container: Use a clearly labeled, sealable, and chemically compatible waste container.[8] The container should be marked "Hazardous Waste" and should identify the contents, including "4-Chloro-2-(piperidin-4-yl)pyridine" and any solvents used.
Avoid Mixing: Do not mix this waste with incompatible materials such as strong oxidizing agents or strong acids.[8][9]
Pure vs. Contaminated Waste:
Unused Product: Collect pure, unused 4-Chloro-2-(piperidin-4-yl)pyridine in its own designated hazardous waste container.
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, absorbent pads, and empty containers, should be collected in a separate, clearly labeled hazardous waste container for solid waste.
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area away from ignition sources and incompatible chemicals.[6][7]
Spill Management
Accidental spills require a prompt and systematic response to mitigate exposure and environmental contamination.
Small Spills (in a Chemical Fume Hood):
Restrict Access: Ensure the spill is contained within the fume hood.
Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand or diatomaceous earth.[3]
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4]
Decontaminate: Wipe down the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
Label and Dispose: Seal and label the waste container for disposal.
Large Spills (outside a Fume Hood):
Evacuate: Immediately evacuate the area and alert others.
Ventilate: If it is safe to do so, increase ventilation to the area.
Contact EH&S: Notify your institution's Environmental Health and Safety (EH&S) department or the appropriate emergency response team. Do not attempt to clean up a large spill without proper training and equipment.
Disposal Pathway Decision Framework
The appropriate disposal method for 4-Chloro-2-(piperidin-4-yl)pyridine will be determined by its classification as a hazardous waste. Pyridine and its derivatives are often considered hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2]
Caption: Decision workflow for the proper disposal of 4-Chloro-2-(piperidin-4-yl)pyridine.
Disposal Methods:
Incineration: High-temperature incineration is a common and effective method for the disposal of chlorinated and nitrogenous organic compounds.[1] This process should be carried out in a licensed hazardous waste incineration facility.
Secure Landfill: In some cases, and in accordance with regulations, treated or solidified waste may be disposed of in a secure hazardous waste landfill.
Chemical Treatment: Specific chemical neutralization or destruction methods may be applicable, but these must be approved and carried out by qualified personnel at a licensed facility.[10]
Crucially, all disposal of 4-Chloro-2-(piperidin-4-yl)pyridine must be conducted through a licensed and certified hazardous waste disposal company. [3][4] Maintain a detailed inventory of the waste and ensure a complete chain of custody for all disposed materials.
Regulatory Compliance
Compliance with all applicable regulations is non-negotiable. In the United States, the primary regulatory bodies are:
Environmental Protection Agency (EPA): The EPA establishes regulations for hazardous waste management under RCRA. Pyridine-containing wastes are often listed as hazardous.[2]
Occupational Safety and Health Administration (OSHA): OSHA sets standards for workplace safety, including PPE requirements and hazard communication.
Always consult your institution's EH&S department to ensure full compliance with all relevant guidelines.
Conclusion
The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. By adhering to the procedures outlined in this guide for the disposal of 4-Chloro-2-(piperidin-4-yl)pyridine, you contribute to a safer laboratory environment and the protection of our ecosystem. Remember that this document serves as a comprehensive guide, but it is not a substitute for the specific SDS and the expert guidance of your institution's safety professionals.
References
Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).[Link]
Regulations and Guidelines Applicable to Pyridine. National Center for Biotechnology Information (NCBI).[Link]
Pyridine Safety Data Sheet. Penta Manufacturing Company.[Link]
Pyridine Standard Operating Procedure. Washington State University.[Link]
3-Methyl-4-(piperidin-4-yloxy)pyridine dihydrochloride Safety Data Sheet. Kishida Chemical Co., Ltd.[Link]
4-Chloropyridine Hydrochloride, 97% Material Safety Data Sheet. Cole-Parmer.[Link]